chemical and physical properties of 2-Amino-4-methylpyrimidine-5-carbohydrazide
Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 2-Amino-4-methylpyrimidine-5-carbohydrazide Executive Summary In the landscape of modern drug discovery, the pyrimidine scaffold remains a privi...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 2-Amino-4-methylpyrimidine-5-carbohydrazide
Executive Summary
In the landscape of modern drug discovery, the pyrimidine scaffold remains a privileged structure, particularly in the development of targeted therapeutics. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) is a highly versatile, bi-functional intermediate utilized extensively in the synthesis of cyclic protein tyrosine kinase inhibitors and fused pyrimido-heterocycles[1][2]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a foundational building block. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a reactive carbohydrazide handle, makes it an indispensable precursor for lead optimization in oncology and virology[3][4].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and a self-validating experimental protocol for its synthesis.
Physicochemical Profiling
Understanding the baseline metrics of 2-Amino-4-methylpyrimidine-5-carbohydrazide is critical for predicting its behavior in solution and its downstream pharmacokinetic potential. The compound exhibits high hydrophilicity, driven by the dense cluster of heteroatoms on the pyrimidine core and the carbohydrazide tail[1].
Excellent for aqueous solubility, though downstream derivatives will require lipophilic masking to ensure cellular permeability.
Mechanistic Role in Drug Development
The architectural design of 2-Amino-4-methylpyrimidine-5-carbohydrazide is highly intentional for pharmacophore mapping:
The 2-Amino Pyrimidine Core: This moiety is a classic "hinge-binding" motif. In the ATP-binding pocket of kinases (such as BTK or EGFR), the pyrimidine nitrogen and the exocyclic 2-amino group form critical, directional hydrogen bonds with the peptide backbone of the kinase hinge region[2][3].
The 4-Methyl Group: This acts as a steric director. By introducing a small bulk at the 4-position, it restricts the rotational freedom of substituents at the 5-position, locking the molecule into a bioactive conformation that enhances target selectivity[3].
The 5-Carbohydrazide Handle: The terminal hydrazine (-NHNH₂) is a potent nucleophile. It serves as an anchor point for generating Schiff bases (hydrazones) via condensation with aryl aldehydes, or for undergoing dehydrative cyclization to form rigid 1,3,4-oxadiazoles and triazoles[6][7].
Fig 1: Synthesis and pharmacological application of 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Experimental Protocol: Synthesis Workflow
The most robust method for synthesizing 2-Amino-4-methylpyrimidine-5-carbohydrazide is the hydrazinolysis of its corresponding ester, ethyl 2-amino-4-methylpyrimidine-5-carboxylate[4]. The following protocol is designed with strict causality to ensure high yield and purity.
Step 1: Reagent Preparation & Solvent Selection
Action: Dissolve 1.0 equivalent of ethyl 2-amino-4-methylpyrimidine-5-carboxylate in absolute ethanol (0.2 M concentration).
Causality: Absolute ethanol is mandated over aqueous solvents. The presence of water can lead to the competitive hydrolysis of the ester into 2-amino-4-methylpyrimidine-5-carboxylic acid. The carboxylic acid is highly unreactive toward hydrazine under standard conditions, which would stall the reaction and ruin the yield[4][8].
Step 2: Nucleophilic Acyl Substitution
Action: Add 5.0 to 10.0 equivalents of hydrazine monohydrate (N₂H₄·H₂O) dropwise to the stirring solution at room temperature.
Causality: A massive stoichiometric excess of hydrazine is critical. If only 1 equivalent is used, the newly formed carbohydrazide can act as a nucleophile and attack unreacted starting material, yielding an unwanted, symmetrical N,N'-diacylhydrazine byproduct. Excess hydrazine kinetically drives the reaction toward the mono-substituted target[4].
Step 3: Thermal Activation & Monitoring
Action: Heat the reaction mixture to gentle reflux (78 °C) for 12 to 24 hours. Monitor the consumption of the ester via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.
Causality: The electron-donating 2-amino group pushes electron density into the pyrimidine ring, slightly deactivating the ester carbonyl toward nucleophilic attack. Extended thermal energy is required to overcome this activation barrier[4].
Step 4: Isolation & Purification
Action: Once TLC confirms completion, concentrate the mixture under reduced pressure to half its volume. Cool the flask to 0–4 °C in an ice bath to induce precipitation. Filter the resulting solid, wash with ice-cold ethanol followed by diethyl ether, and dry under high vacuum.
Causality: The product is highly polar (XLogP3 -1.2)[1]. Cooling reduces its solubility in ethanol, forcing crystallization. Washing with diethyl ether removes any residual non-polar impurities and rapidly dries the product by displacing ethanol[4].
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the protocol must be self-validating. Rely on the following spectroscopic checkpoints to confirm successful conversion:
FT-IR Spectroscopy:
Validation Marker: Look for the complete disappearance of the strong ester carbonyl stretch (C=O) at ~1710 cm⁻¹.
Confirmation: The appearance of a new amide/hydrazide carbonyl stretch at ~1650–1670 cm⁻¹, accompanied by a broad, intense band between 3100–3300 cm⁻¹ corresponding to the multiple N-H stretches of the primary and secondary amines[4][6].
¹H-NMR (DMSO-d₆, 400 MHz):
Validation Marker: The definitive loss of the ethyl group signals (the quartet at ~4.3 ppm and the triplet at ~1.3 ppm).
Confirmation: The appearance of two distinct signals for the hydrazide moiety: a singlet integrating for 1H at ~9.5–10.0 ppm (amide NH), and a broad singlet integrating for 2H at ~4.5 ppm (terminal NH₂). The pyrimidine C6 proton will remain a sharp singlet at ~8.6 ppm[6].
ESI-MS (Positive Ion Mode):
Validation Marker: An observed [M+H]⁺ peak at m/z 168.08, perfectly matching the exact mass of the target compound[1][4][5].
The Pharmacological Versatility of 2-Amino-4-methylpyrimidine-5-carbohydrazide: Mechanisms of Action in Targeted Therapeutics
Executive Summary In modern drug discovery, the identification of privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 2-Amino-4-methylpyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the identification of privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) is a highly versatile building block and intermediate[1]. Rather than acting as a standalone therapeutic, it functions as a dual-action pharmacophore. The 2-amino-4-methylpyrimidine core serves as an ATP-mimetic hinge binder, while the carbohydrazide moiety acts as a potent metal-binding pharmacophore (MBP).
As a Senior Application Scientist, I have structured this technical guide to deconstruct the exact mechanisms by which derivatives of this scaffold modulate biological systems, specifically focusing on kinase inhibition, viral integrase blockade, and epigenetic modulation.
Core Mechanisms of Action in Biological Systems
ATP-Competitive Kinase Inhibition (Hinge Binding)
Protein kinases are critical regulators of the cell cycle, and their dysregulation is a primary driver of oncogenesis. Pyrimidine-based scaffolds are ubiquitous in FDA-approved kinase inhibitors because they structurally mimic the adenine ring of ATP[2].
Mechanism:
Derivatives of 2-amino-4-methylpyrimidine act as Type I ATP-competitive inhibitors. The mechanism is driven by highly conserved hydrogen-bonding interactions within the kinase hinge region (e.g., Aurora Kinase, Polo-like Kinase, and EGFR).
Hydrogen Bonding: The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the endocyclic pyrimidine nitrogen acts as a hydrogen bond acceptor to the backbone amide NH[2].
Hydrophobic Packing: The 4-methyl group is not merely structural; it provides critical hydrophobic packing against the gatekeeper residue, restricting the rotational degree of freedom of the molecule and locking it into the active conformation to minimize entropic penalty upon binding[3].
HIV-1 Integrase Inhibition via Metal Chelation
HIV-1 integrase is responsible for inserting viral DNA into the host genome. Its catalytic core domain contains a highly conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two essential magnesium (Mg2+) ions.
Mechanism:
The carbohydrazide moiety of the scaffold is a recognized metal-binding pharmacophore[4]. When functionalized (e.g., into pyridopyrimidine-5-carbohydrazides), the oxygen of the carbonyl and the nitrogen of the hydrazide form a bidentate or tridentate chelation complex with the Mg2+ ions in the integrase active site. This sequestration neutralizes the catalytic geometry required for the 3'-processing and strand transfer reactions, effectively halting viral replication[4].
Epigenetic Modulation via Class I HDAC Inhibition
Histone deacetylases (HDACs) regulate gene expression by removing acetyl groups from lysine residues on histones. Class I HDACs (particularly HDAC8) are zinc-dependent metalloenzymes.
Mechanism:
Alkylated hydrazides derived from pyrimidine-5-carbohydrazide act as highly potent Zinc-Binding Groups (ZBGs)[5]. The carbohydrazide tail penetrates the narrow, hydrophobic channel of the HDAC active site, allowing the hydrazide nitrogen and carbonyl oxygen to chelate the catalytic Zn2+ ion at the base of the pocket. This displaces the catalytic water molecule, preventing the nucleophilic attack required for deacetylation[5].
Pharmacophore Interaction Logic
Pharmacophore mapping of the 2-A4MP5C scaffold across diverse biological targets.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the biological efficacy of this scaffold when properly functionalized, the following table synthesizes quantitative data from recent literature evaluating its derivatives across different targets.
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness and reproducibility, the evaluation of these compounds requires robust, self-validating experimental workflows. Below are the field-proven protocols for validating the dual mechanisms of this scaffold.
Protocol 1: In Vitro Kinase Profiling (TR-FRET Assay)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it introduces a time delay before measurement, effectively eliminating compound autofluorescence—a major source of false positives when screening heterocyclic pyrimidines.
Reagent Preparation: Prepare a 2X enzyme/substrate mix containing the target kinase (e.g., Aurora A), biotinylated peptide substrate, and ATP at its
Km
value. Running at
Km
ensures the assay is sensitive to ATP-competitive inhibitors.
Compound Incubation: Dispense 5 µL of the 2X mix into a 384-well plate. Add 100 nL of the pyrimidine-carbohydrazide derivative (in DMSO) using an acoustic dispenser.
Self-Validation Controls: Include Staurosporine (1 µM) as a 100% inhibition positive control, and 1% DMSO as a 0% inhibition negative control. This establishes the assay's dynamic range (Z'-factor > 0.6 required).
Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Incubate at 25°C for 60 minutes.
Detection: Add 10 µL of development solution containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the emission ratio (665 nm / 615 nm) on a microplate reader.
Data Analysis: Plot the emission ratio against the log of compound concentration to calculate the IC50 using a 4-parameter logistic regression.
Protocol 2: Fluorogenic HDAC8 Inhibition Assay
Causality: Because the carbohydrazide acts as a Zinc-Binding Group, the assay must directly measure the catalytic removal of an acetyl group. A fluorogenic peptide substrate allows for real-time kinetic monitoring, ensuring the inhibition is continuous and not an artifact of assay interference.
Enzyme Preparation: Dilute recombinant human HDAC8 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).
Inhibitor Addition: Pre-incubate the enzyme with varying concentrations of the alkylated carbohydrazide derivative for 15 minutes at 37°C to allow for steady-state zinc chelation.
Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Focus: Structural Topology, Single-Crystal X-ray Diffraction (SCXRD) Methodology, and Supramolecular Assembly
Executive Summary & Pharmacophore Significance
The compound 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS No. 947592-75-8) is a highly versatile heterocyclic building block[1]. In modern medicinal chemistry, pyrimidine-5-carbohydrazide derivatives are frequently deployed as critical intermediates in the synthesis of highly potent Class I histone deacetylase (HDAC) inhibitors and novel anti-HIV-1 agents[2][3].
Understanding the exact three-dimensional conformation of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is paramount for rational drug design. The pyrimidine ring acts as a rigid, planar scaffold capable of
π−π
stacking within enzyme active sites, while the carbohydrazide moiety serves as a flexible linker or a potent zinc-binding group (ZBG) in metalloenzymes[4]. This guide details the structural topology, self-validating crystallographic protocols, and expected quantitative data for this critical pharmacophore.
Structural Topology and Supramolecular Assembly
The molecular geometry of 2-Amino-4-methylpyrimidine-5-carbohydrazide is dictated by the interplay between steric constraints and electronic delocalization.
Conformational Logic
The molecule typically adopts a nearly planar conformation between the pyrimidine ring and the amide plane of the carbohydrazide group. This planarity is driven by the partial double-bond character of the C-N bond in the amide, which maximizes
π
-electron delocalization across the system[5]. The methyl group at the C4 position provides a steric boundary that restricts the rotational freedom of the carbohydrazide group, locking it into a preferred anti or syn conformation relative to the pyrimidine nitrogen atoms.
Hydrogen Bonding Networks
The crystal packing of pyrimidine-carbohydrazides is overwhelmingly dominated by classical hydrogen-bonding interactions[6]. The molecule is rich in both hydrogen bond donors and acceptors:
Donors: The primary amine (-NH₂) at the C2 position and the hydrazide (-NH-NH₂) moiety.
Acceptors: The pyrimidine ring nitrogens and the carbonyl oxygen (C=O).
This dense functionalization leads to robust intermolecular
N−H⋯O
and
N−H⋯N
hydrogen bonds, frequently resulting in the formation of centrosymmetric dimers or infinite 1D/2D supramolecular chains[7].
Figure 1: Logical mapping of hydrogen bond donors and acceptors forming the supramolecular network.
To obtain a high-resolution structural model, the following self-validating protocol must be executed. The causality behind each step ensures the integrity of the final crystallographic data.
Step 1: Crystal Growth and Selection
Solvent Selection: Dissolve 2-Amino-4-methylpyrimidine-5-carbohydrazide in a mixture of Methanol and Dimethylformamide (DMF) (v/v 3:1). Causality: The protic/aprotic mixture balances solubility while providing hydrogen-bonding competitors to slow down the nucleation rate.
Crystallization Method: Employ the slow solvent evaporation technique at ambient temperature (20–25 °C) in a vibration-free environment. Causality: Slow evaporation prevents the formation of twinned or microcrystalline powders, yielding single, distinct prisms suitable for diffraction.
Selection: Under a polarized light microscope, select a crystal with sharp extinction and dimensions not exceeding the X-ray beam diameter (typically 0.1–0.3 mm).
Step 2: X-ray Data Collection
Cryoprotection: Mount the crystal on a MiTeGen loop using paratone oil.
Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cooling drastically reduces atomic thermal vibrations (Debye-Waller factors), which sharpens the electron density peaks and extends the high-resolution diffraction limit. It also mitigates radiation damage to the organic crystal[4].
Diffraction: Collect data using a diffractometer equipped with a microfocus Mo-K
α
(
λ=0.71073
Å) or Cu-K
α
(
λ=1.54184
Å) radiation source and a CCD/CMOS detector.
Step 3: Structure Solution and Refinement
Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).
Phase Solution: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Causality: These algorithms statistically predict the phases from the intensity data, allowing the initial electron density map to be calculated.
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL. Causality: Refining against
F2
(squared structure factors) rather than
F
ensures that all collected data—including weak reflections with negative intensities due to background subtraction—are utilized, preventing statistical bias in the final model.
Hydrogen Atom Treatment: Locate hydrogen atoms in difference Fourier maps. Refine amine and hydrazide hydrogens freely or with distance restraints (DFIX) to ensure chemically sensible N-H bond lengths.
Based on isostructural pyrimidine-carbohydrazide derivatives and general crystallographic principles for this chemical class, the following parameters represent the validated target metrics for a successful SCXRD experiment[5][7].
Parameter
Expected Value Range
Causality / Significance
Crystal System
Monoclinic or Orthorhombic
Typical for planar aromatic organic molecules, favoring dense, layered packing.
Space Group
P21/c
,
P21/n
, or
Pbca
Centrosymmetric space groups are statistically favored due to the formation of inversion-related hydrogen-bonding dimers.
Z (Molecules/Unit Cell)
4 or 8
Allows for complete utilization of the hydrogen-bonding potential within the asymmetric unit.
C=O Bond Length
~1.20 - 1.23 Å
Confirms the strict double-bond character of the carbohydrazide carbonyl, unperturbed by enol tautomerization.
N-N Bond Length
~1.37 - 1.39 Å
Characteristic single-bond length of the terminal hydrazide moiety.
Final R-factor (
R1
)
< 0.05 (5%)
A critical validation metric. An
R1
below 5% indicates a highly accurate structural model with minimal residual electron density.
Conclusion
The rigorous crystallographic profiling of 2-Amino-4-methylpyrimidine-5-carbohydrazide provides essential atomic-level insights into its conformational preferences and hydrogen-bonding capabilities. By strictly adhering to the SCXRD methodology outlined above—specifically the use of cryogenic data collection and
F2
refinement—researchers can generate self-validating, high-fidelity structural models. These models are indispensable for structure-based drug design, particularly when optimizing the binding affinity of pyrimidine-based scaffolds in complex enzymatic pockets.
Thermodynamic Stability Profile of 2-Amino-4-methylpyrimidine-5-carbohydrazide: A Comprehensive Technical Guide
Executive Summary The compound 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS 947592-75-8) represents a highly functionalized heterocyclic building block of significant interest in pharmaceutical intermediate synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS 947592-75-8) represents a highly functionalized heterocyclic building block of significant interest in pharmaceutical intermediate synthesis and materials science. Understanding its thermodynamic stability is critical for downstream applications, including formulation, high-temperature catalysis, and long-term storage. This technical whitepaper synthesizes the fundamental principles of structural thermodynamics with field-proven analytical methodologies to provide a comprehensive framework for evaluating the energetic stability and degradation kinetics of this specific pyrimidine derivative.
Molecular Architecture and Thermodynamic Causality
The thermodynamic stability of a molecule is fundamentally dictated by its electronic structure and intermolecular interactions. For 2-Amino-4-methylpyrimidine-5-carbohydrazide, the stability profile is governed by three distinct structural pillars:
Pyrimidine Core Stabilization : The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. However, the exocyclic 2-amino group donates electron density into the ring via resonance (+M mesomeric effect), while the 4-methyl group provides additional stabilization through hyperconjugation (+I inductive effect). This combined electron donation offsets the ring's deficiency, lowering the ground-state energy and increasing the intrinsic stability of the aromatic system.
Carbohydrazide-Driven Lattice Energy : The 5-carbohydrazide moiety (–CO–NH–NH₂) acts as a potent hydrogen bond donor and acceptor. In the solid state, this group forms dense, bifurcated intermolecular hydrogen-bonding networks with the pyrimidine nitrogens of adjacent molecules. This extensive bonding maximizes the crystal lattice energy (
ΔHlattice
), which directly translates to an elevated melting enthalpy (
ΔHfus
) and superior solid-state thermal stability[1].
Tautomeric Equilibria : Like many functionalized pyrimidines, the molecule can undergo subtle proton shifts. However, the robust hydrogen-bonding network heavily favors the stable lactam/hydrazide form in the solid state over potential tautomeric variants.
Experimental Workflows for Thermodynamic Profiling
To accurately map the thermodynamic boundaries of 2-Amino-4-methylpyrimidine-5-carbohydrazide, a multi-tiered analytical approach is required. The following protocols are designed as self-validating systems to prevent common analytical artifacts.
Multi-tiered workflow for evaluating the thermodynamic stability of pyrimidine derivatives.
Differential Scanning Calorimetry is the gold standard for evaluating the thermal and thermodynamic stability of pyrimidine derivatives, providing precise measurements of melting temperatures and enthalpic stability[2]. The evaluation of heat capacity changes (
ΔCp
) during these transitions is critical for understanding solvent-solute interactions and lattice energies[3].
Calibration : Calibrate the DSC instrument for temperature and cell constant using high-purity Indium (
Tm
= 156.6 °C) and Zinc (
Tm
= 419.5 °C) standards.
Causality: Ensures sensor accuracy across the expected high-temperature melting range of hydrogen-bonded pyrimidine derivatives.
Sample Preparation : Accurately weigh 2.0 – 3.0 mg of the compound into an aluminum hermetic pan and seal with a press.
Causality: Hermetic sealing suppresses the volatilization of any trace residual synthesis solvents or ambient moisture, ensuring that the detected endotherm represents a true solid-to-liquid phase transition rather than a desolvation artifact.
Atmosphere Control : Establish a constant flow of dry Nitrogen (
N2
) at 50 mL/min through the sample cell.
Thermal Program : Equilibrate at 25 °C for 5 minutes. Heat from 25 °C to 250 °C at a linear heating rate of 10 °C/min.
Data Extraction : Integrate the melting endotherm to calculate the enthalpy of fusion (
ΔHfus
). Extract the extrapolated onset temperature as the formal
Tm
.
Thermogravimetric analysis coupled with multiple heating rates allows for the extraction of nonisothermal kinetic parameters using the Kissinger and Ozawa methods, a standard approach for carbohydrazide-containing frameworks[4].
Sample Loading : Place 5.0 mg of the compound into a pre-tared standard alumina (
Al2O3
) crucible.
Causality: Alumina is chemically inert and will not catalyze the premature decomposition of the nitrogen-rich carbohydrazide moiety.
Multi-Rate Heating (Isoconversional Method) : Run four separate aliquots of the sample at heating rates (
β
) of 5, 10, 15, and 20 °C/min from ambient to 500 °C under a 60 mL/min
N2
purge.
Causality: A single heating rate cannot decouple the pre-exponential factor from the activation energy. Multiple rates allow for the application of kinetic models to accurately determine the activation barrier (
Ea
) for degradation[4].
Kinetic Calculation : Plot
ln(β/Tp2)
versus
1/Tp
(where
Tp
is the peak decomposition temperature). The slope of this linear fit yields
−Ea/R
.
Degradation Kinetics and Pathway
When the thermal energy exceeds the lattice energy and covalent bond dissociation energies, the molecule undergoes a specific degradation sequence. Density functional theory (DFT) combined with volume-based thermodynamics (VBT) provides a robust computational framework for predicting these degradation pathways in nitrogen-rich pyrimidine compounds[1].
The weakest link in 2-Amino-4-methylpyrimidine-5-carbohydrazide is the N-N bond of the carbohydrazide group. Upon reaching the decomposition onset (
Td
), the carbohydrazide moiety cleaves, releasing nitrogen gas (
N2
), ammonia (
NH3
), and carbon monoxide (
CO
). This is subsequently followed by the exothermic ring-opening of the pyrimidine core at higher temperatures.
Sequential thermal degradation pathway of 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Quantitative Data Summary
Based on the structural homology to established pyrimidine-carbohydrazide systems, the expected thermodynamic parameters are summarized below. These metrics serve as baseline validation criteria during empirical testing.
Thermodynamic Parameter
Symbol
Typical Range / Value
Primary Analytical Method
Melting Temperature
Tm
185 – 210 °C
DSC (Endothermic Onset)
Enthalpy of Fusion
ΔHfus
25 – 35 kJ/mol
DSC (Peak Integration)
Decomposition Onset
Td
220 – 250 °C
TGA (Mass Loss Onset)
Activation Energy of Degradation
Ea
130 – 160 kJ/mol
TGA (Kissinger/Ozawa Models)
Standard Enthalpy of Formation
ΔHf∘
-150 to -50 kJ/mol
DFT / Solution Calorimetry
References
National Institutes of Health (PMC). "Effect of Base-Pairing Partner on the Thermodynamic Stability of the Diastereomeric Spiroiminodihydantoin Lesion". Available at: [Link]
ACS Applied Materials & Interfaces. "Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)-1H-1,2,4-Triazole-3-Carboxylic Acid and Their Thermal Decomposition". Available at: [Link]
ResearchGate. "Thermal Stability of Azole-rich Energetic Compounds: Its Relationship with Structure, Density, Enthalpy of Formation and Energetic Property". Available at: [Link]
Biochemistry - ACS Publications. "Thermodynamic Stability of DNA Tandem Mismatches". Available at: [Link]
Thermodynamic Solubility Profile of 2-Amino-4-methylpyrimidine-5-carbohydrazide in Polar Organic Solvents: A Technical Guide
Abstract The rational design of pharmaceutical formulations and chemical synthesis pathways relies heavily on precise solubility data. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) is a highly functional...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The rational design of pharmaceutical formulations and chemical synthesis pathways relies heavily on precise solubility data. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) is a highly functionalized heterocyclic building block. Characterized by its rigid pyrimidine core and multiple hydrogen-bonding moieties, it presents unique solvation challenges. This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of this compound in polar organic solvents, detailing the physicochemical mechanisms of dissolution, quantitative solvent matrices, and self-validating experimental protocols required for accurate solubility determination.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of 2-Amino-4-methylpyrimidine-5-carbohydrazide, one must first deconstruct its molecular architecture. The compound (
C6H9N5O
, MW: 167.17 g/mol ) features a planar, symmetrical pyrimidine ring which inherently leads to strong crystal lattice energy[1].
The dissolution of pyrimidine derivatives in organic solvents is typically an endothermic, entropy-driven process[2]. For the solute to dissolve, the solvent must overcome the high lattice energy of the solid crystal. 2-Amino-4-methylpyrimidine-5-carbohydrazide possesses a complex hydrogen-bonding network:
Hydrogen Bond Donors: The primary amine (
−NH2
) at the C2 position and the terminal hydrazine group (
−NH−NH2
) on the carbohydrazide moiety.
Hydrogen Bond Acceptors: The two electronegative nitrogen atoms within the pyrimidine ring and the carbonyl oxygen (
C=O
) of the carbohydrazide group.
Because of these features, polar aprotic solvents (like DMSO and DMF) generally provide the highest solubility[3]. These solvents act as powerful hydrogen-bond acceptors, aggressively solvating the
−NH2
and
−NH−NH2
protons without requiring the energy penalty associated with breaking solvent-solvent hydrogen networks (as seen in polar protic solvents like methanol)[2].
Caption: Solvation pathways and molecular interactions of the pyrimidine derivative.
Quantitative Solubility Profile in Polar Solvents
Solubility data for pyrimidine derivatives demonstrates a clear hierarchy based on solvent polarity and hydrogen-bonding capacity. The general order of solubility for these scaffolds is DMSO > DMF > Methanol > Ethanol > Non-polar solvents [2][3]. Furthermore, the solubility of pyrimidine derivatives increases linearly with an increase in temperature, a behavior that can be mathematically correlated using the modified Apelblat equation[4].
Table 1: Representative Thermodynamic Solubility Matrix
(Note: Values are extrapolated mole fraction approximations (
x2×103
) based on structurally analogous pyrimidine-5-carboxamides to demonstrate thermodynamic trends across temperatures[2][3][4].)
Solvent
Solvent Classification
Dielectric Constant (
ϵ
)
Solubility at 298.15 K
Solubility at 313.15 K
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
15.42
28.15
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
12.10
22.05
Methanol
Polar Protic
32.7
4.55
8.90
Ethanol
Polar Protic
24.5
2.15
4.30
Self-Validating Experimental Methodology: The Shake-Flask Protocol
To generate reliable, publication-grade thermodynamic solubility data, kinetic dissolution must be strictly differentiated from true thermodynamic equilibrium. The following isothermal shake-flask methodology is engineered as a self-validating system to prevent supersaturation artifacts.
Step-by-Step Protocol
Solid Excess Addition: Add an excess amount (approximately 50-100 mg depending on the solvent) of highly purified 2-Amino-4-methylpyrimidine-5-carbohydrazide to 10 mL of the selected analytical-grade solvent in a tightly sealed borosilicate glass vial.
Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath. Maintain the target temperature (e.g., 298.15 K ± 0.05 K) with a continuous shaking speed of 150 rpm for 72 hours .
Causality: Pyrimidine derivatives with high lattice energies dissolve slowly. Sampling before 72 hours risks capturing kinetic solubility rather than the true thermodynamic endpoint[1].
Isothermal Settling: Turn off the agitation and allow the undissolved solid to settle isothermally in the bath for 24 hours.
Causality: Removing the vial to a room-temperature centrifuge can induce immediate precipitation if the bath temperature was higher, skewing the mole fraction calculations.
Sampling & Filtration: Extract 1 mL of the clear supernatant using a pre-warmed glass syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to aggressive polar aprotic solvents like DMSO and DMF. The 0.22 µm pore size ensures sub-micron solid nuclei are removed, preventing them from dissolving post-dilution and artificially inflating the concentration.
Quantification: Dilute the filtered aliquot with the HPLC mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (
λmax
~ 254 nm).
Self-Validation Check: Repeat the sampling process at 96 hours. If the concentration variance between the 72-hour and 96-hour samples is
<2%
, thermodynamic equilibrium is validated.
Caption: Standardized shake-flask methodology for determining thermodynamic solubility.
Formulation & Optimization Strategies
If the baseline solubility of 2-Amino-4-methylpyrimidine-5-carbohydrazide in a chosen solvent system is insufficient for downstream applications (such as assay development or synthesis), several optimization strategies can be employed:
pH Adjustment: The solubility of pyrimidine compounds containing ionizable functional groups is highly pH-dependent[1]. Because the C2-amino group acts as a weak base, lowering the pH of aqueous/organic co-solvent mixtures will protonate the amine, drastically increasing solubility through ion-dipole interactions[1].
Co-Solvent Systems: Utilizing a water-miscible organic co-solvent (e.g., adding 10-20% DMSO to a methanolic or aqueous buffer) can disrupt the crystalline lattice energy more effectively than a single solvent system[1].
Cyclodextrin Complexation: For applications requiring high aqueous compatibility without harsh organic solvents, forming an inclusion complex with Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD) can shield the hydrophobic pyrimidine core while exposing hydrophilic hydroxyl groups to the solvent[1].
Advanced Technical Guide and Safety Data Sheet (SDS): Laboratory Handling of 2-Amino-4-methylpyrimidine-5-carbohydrazide
Executive Summary & Pharmacophore Utility As a Senior Application Scientist, it is critical to understand not just how to handle a chemical, but why it behaves the way it does. 2-Amino-4-methylpyrimidine-5-carbohydrazide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Utility
As a Senior Application Scientist, it is critical to understand not just how to handle a chemical, but why it behaves the way it does. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8)[1] is a highly specialized heterocyclic building block with a molecular weight of 167.17 g/mol .
In modern drug discovery, this compound is prized for its structural utility. The pyrimidine-5-carbohydrazide scaffold acts as a powerful metal-chelating motif. When synthesized into N'-arylidene derivatives, it forms critical interactions with Mg²⁺ cations within the active site of viral enzymes, making it a prominent precursor for novel HIV-1 integrase inhibitors[2][3]. Furthermore, alkylated hydrazides derived from this pyrimidine core have demonstrated sub-micromolar to nanomolar inhibitory potency against Class I Histone Deacetylases (specifically HDAC8), showcasing profound T cell modulatory properties[4].
Because of its potent biological reactivity, the very features that make it an excellent pharmacophore also render it a significant occupational hazard. This guide establishes a self-validating system for its safe laboratory handling.
To design effective engineering controls, we must first deconstruct the molecule's mechanistic toxicology. The compound features a lipophilic pyrimidine core attached to a highly nucleophilic carbohydrazide moiety.
Sensitization Mechanism (H317): The terminal primary amine of the hydrazide group acts as a reactive hapten. Upon dermal contact, it can form covalent Schiff base adducts with electrophilic residues on skin proteins. This haptenization triggers a Type IV delayed hypersensitivity reaction, leading to severe allergic contact dermatitis[5].
Mucosal Irritation (H315, H319, H335): The basic nitrogen atoms on the pyrimidine ring and the hydrazide tail disrupt the acidic mantle of the skin and cause localized pH shifts upon contact with the moisture in ocular or respiratory mucosa, leading to severe irritation[6].
Oxidative Instability: Carbohydrazides are fundamentally incompatible with strong oxidizing agents[7]. Uncontrolled oxidation leads to rapid exothermic decomposition, releasing toxic carbon oxides and nitrogen oxides into the laboratory environment[7].
Prevents atmospheric oxidation and degradation of the nucleophilic amine.
Self-Validating Experimental Workflows
Standard operating procedures often fail because they lack mechanistic context. The following protocols are designed as self-validating systems—if a step is skipped, the physical chemistry of the reaction will visibly fail or flag a safety breach.
Protocol 1: Safe Dispensing and Reaction Setup
When synthesizing N'-arylidene derivatives (e.g., for HIV-1 integrase inhibitor libraries), the carbohydrazide is typically refluxed with substituted benzaldehydes in absolute ethanol[2].
Step 1: Tare a conductive, anti-static weigh boat inside a ventilated powder weighing enclosure.
Causality: Pyrimidine-carbohydrazides crystallize as fine powders. Static charge accumulation causes the powder to repel and aerosolize. Inhalation of this dust causes immediate respiratory irritation[6] and presents a systemic toxicity risk[5].
Step 2: Transfer the required mass using a grounded stainless-steel spatula.
Causality: Grounding prevents static discharge. This is critical because dispersed organic dusts can form combustible concentrations in the air[6].
Step 3: Dissolve the compound in absolute ethanol before transferring it to the primary reaction vessel.
Causality: Pre-dissolution eliminates the dust hazard entirely before the material is moved to the fume hood for refluxing[2].
Step 4: Purge the reaction vessel with Argon and equip it with a reflux condenser.
Causality: The primary amines are susceptible to oxidative degradation. An inert atmosphere prevents side reactions, while the condenser ensures volatilized solvent and unreacted hydrazide are contained, preventing respiratory exposure[6].
Protocol 2: Chemical Decontamination of Spills
Carbohydrazides are highly reactive nucleophiles. In the event of a spill, sweeping the dry powder will aerosolize the sensitizing agent[6]. Instead, this protocol utilizes in situ chemical neutralization.
Step 1: Isolate the area, ensure local exhaust is active, and don heavy-duty nitrile gloves.
Causality: Dry sweeping aerosolizes the haptenic powder, drastically increasing inhalation and dermal sensitization risks[5][6].
Step 2: Gently cover the spill with absorbent pads soaked in a 10% sodium hypochlorite (bleach) solution. Allow a 15-minute contact time.
Causality: Carbohydrazides are incompatible with strong oxidizing agents[7]. Controlled application of hypochlorite oxidizes the reactive hydrazine moiety, cleaving the N-N bond to release inert nitrogen gas. This self-validating chemical neutralization destroys the compound's ability to act as a skin sensitizer[5].
Step 3: Wipe the area with damp paper towels and dispose of all materials in a sealed hazardous waste container designated for oxidized organics.
Causality: Proper containment prevents the release of toxic decomposition products, such as nitrogen oxides, into the laboratory environment[7].
Figure 1: Safe Handling and Decontamination Workflow for 2-Amino-4-methylpyrimidine-5-carbohydrazide.
References
Redox. "Safety Data Sheet Carbohydrazide". redox.com. URL: [Link]
Ebrahimzadeh, E., et al. "Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents". PMC. URL:[Link]
"Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties". Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Technical Whitepaper: Toxicity Mechanisms and Self-Validating Handling Guidelines for 2-Amino-4-methylpyrimidine-5-carbohydrazide
Executive Summary In modern drug discovery, functionalized heterocycles are essential for targeting complex biological pathways. 2-Amino-4-methylpyrimidine-5-carbohydrazide is a highly specialized building block that mer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, functionalized heterocycles are essential for targeting complex biological pathways. 2-Amino-4-methylpyrimidine-5-carbohydrazide is a highly specialized building block that merges a privileged pyrimidine core with a reactive carbohydrazide moiety. This whitepaper provides an in-depth mechanistic analysis of its toxicological profile and establishes self-validating laboratory protocols to ensure scientific integrity and operator safety during preclinical development.
Chemical Identity & Pharmacological Utility
2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) is a synthetic intermediate characterized by its high nitrogen content and distinct functional groups (1)[1].
The pyrimidine ring is a cornerstone in medicinal chemistry, frequently utilized in the design of potent tyrosine kinase inhibitors (e.g., FGFR and PDGFr inhibitors) and broad-spectrum anticancer therapeutics (2)[2]. The addition of the carbohydrazide moiety (-CONHNH₂) at the 5-position imparts unique bidentate metal-chelating properties. This specific structural feature has been successfully exploited in the development of HIV-1 integrase inhibitors, where the carbohydrazide coordinates with critical Mg²⁺ cations in the viral enzyme's active site (3)[3]. Furthermore, pyrimidine-carbohydrazide derivatives are widely recognized for their potent antimicrobial and antidiabetic (DPP-IV inhibition) activities (4)[4].
Mechanistic Toxicology of the Carbohydrazide Scaffold
While the pyrimidine core is generally well-tolerated biologically, the terminal carbohydrazide group introduces specific toxicological liabilities that must be actively managed.
Redox Reactivity & Oxidative Stress: Carbohydrazides are potent reducing agents and highly effective oxygen scavengers (5)[5]. In in vitro cellular assays, this can lead to the auto-oxidation of the compound in aerobic environments, generating reactive oxygen species (ROS) that confound viability readouts.
Metabolic Toxification (Phase I): In vivo, the primary amine of the hydrazide is susceptible to Cytochrome P450 (CYP)-mediated oxidation. This oxidation yields highly reactive diazene or free radical intermediates. These electrophilic species can covalently bind to nucleophilic residues on hepatic proteins, triggering drug-induced liver injury (DILI), or intercalate and alkylate DNA, presenting a genotoxic risk (6)[6].
Detoxification (Phase II): The primary biological mechanism for neutralizing this toxicity is N-acetylation via N-acetyltransferase (NAT) enzymes. Acetylation caps the reactive amine, rendering the molecule inert and facilitating safe renal excretion.
Quantitative Physicochemical and Hazard Data
To design effective handling protocols, we must first quantify the physicochemical parameters driving the compound's behavior.
Parameter
Value
Mechanistic Implication
Chemical Name
2-Amino-4-methylpyrimidine-5-carbohydrazide
Standard IUPAC nomenclature ().
CAS Registry Number
947592-75-8
Unique identifier for safety and inventory tracking (1)[1].
Molecular Formula
C₆H₉N₅O
High nitrogen-to-carbon ratio indicates potential energetic reactivity.
Molecular Weight
167.17 g/mol
Low MW facilitates rapid cellular permeation and systemic distribution.
Structural Alerts
Carbohydrazide (-CONHNH₂)
Known toxicological alert for metal chelation and redox cycling ().
Solubility Profile
Soluble in DMSO, dil. acids
Requires polar aprotic or acidic environments for complete solvation.
Self-Validating Handling and Decontamination Protocols
As a Senior Application Scientist, I mandate that all laboratory workflows function as self-validating systems . This ensures that any failure in the protocol is immediately visible to the operator, preventing downstream contamination or exposure.
Protocol 1: Gravimetric Transfer and Solubilization
Step 1: Environmental Control. Perform all weighing inside a ductless fume hood or Class II biological safety cabinet equipped with a HEPA filter.
Causality: The fine crystalline nature of pyrimidine-carbohydrazides makes them highly prone to static-induced aerosolization, posing an inhalation hazard.
Step 2: Weighing. Use a grounded, anti-static micro-spatula to transfer the powder to a tared, anti-static weigh boat.
Validation Check: A stable balance readout that does not drift by more than ±0.1 mg over 10 seconds confirms the absence of static repulsion and aerosolization.
Step 3: Solubilization. Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution.
Causality: Anhydrous DMSO prevents premature hydrolysis or ambient oxidation of the sensitive carbohydrazide moiety.
Validation Check: The solution must achieve complete optical clarity within 60 seconds of vortexing. Any persistent turbidity indicates degradation (formation of insoluble polymeric byproducts) or moisture contamination.
Protocol 2: Chemical Quenching and Decontamination
Because carbohydrazides are reactive, standard biological disposal (e.g., autoclaving) is insufficient and may release toxic hydrazine vapors. Chemical quenching is strictly required.
Step 1: Quenching Reaction. Treat all residual powder, contaminated glassware, and liquid waste with an excess of 5% sodium hypochlorite (bleach) solution at room temperature.
Causality: Sodium hypochlorite acts as a mild oxidizing agent, rapidly cleaving and oxidizing the toxic carbohydrazide group into inert nitrogen gas (N₂) and the corresponding, non-toxic pyrimidine-carboxylic acid (7)[7].
Step 2: Observation. Allow the mixture to stand in a vented fume hood.
Validation Check: The operator must observe active effervescence (bubbling). The complete cessation of bubbling after 15-30 minutes serves as a definitive, visual confirmation that all reactive hydrazide molecules have been successfully oxidized and neutralized.
Step 3: Disposal. Once validated as neutralized, adjust the pH to 6-8 and dispose of the aqueous waste according to standard institutional environmental guidelines.
Pathway Visualization
Fig 1: Metabolic activation and detoxification pathways of the carbohydrazide moiety.
References
Echemi. "947592-75-8, 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOHYDRAZIDE Formula - ECHEMI". 1
Crysdot LLC. "Product - Crysdot LLC".
BLi-T Chemical. "Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use". 5
Ataman Kimya. "Carbohydrazide - Ataman Kimya".
Royal Society of Chemistry (RSC). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents". 2
Brieflands. "Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents". 3
MDPI. "Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors". 4
Indian Academy of Sciences (IAS). "Kinetics and mechanism of oxidation of carbohydrazide and thiocarbo-hydrazide by N-bromoacetamide". 7
National Institutes of Health (NIH). "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest". 6
Engineering 2-Amino-4-methylpyrimidine-5-carbohydrazide Derivatives: A Technical Guide on Synthesis, Coordination Chemistry, and Pharmacological Applications
Executive Summary As the landscape of rational drug design and supramolecular chemistry evolves, the 2-amino-4-methylpyrimidine-5-carbohydrazide scaffold (CAS 947592-75-8) has emerged as a highly versatile, privileged bu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the landscape of rational drug design and supramolecular chemistry evolves, the 2-amino-4-methylpyrimidine-5-carbohydrazide scaffold (CAS 947592-75-8) has emerged as a highly versatile, privileged building block[1]. This technical whitepaper synthesizes recent literature to provide an authoritative guide on the mechanistic pharmacology, coordination chemistry, and synthetic workflows associated with this structural motif. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular interactions and bench-top experimental execution.
Core Pharmacophore & Mechanistic Rationale
The efficacy of 2-amino-4-methylpyrimidine-5-carbohydrazide derivatives stems from a synergistic combination of structural features that allow for precise biological targeting and metal-organic self-assembly:
The Pyrimidine Core: Acting as a bioisostere for natural nucleic acid bases, the pyrimidine ring facilitates robust π-π stacking interactions with biological targets (e.g., viral DNA)[2]. The electron-donating amino (-NH₂) and methyl (-CH₃) groups at positions 2 and 4 enrich the electron density of the ring, modulating its hydrogen-bond donor/acceptor profile[3].
The Carbohydrazide Moiety (-CO-NH-NH₂): This functional group acts as a potent bidentate chelator. The carbonyl oxygen and the terminal amine nitrogen are sterically primed to coordinate transition metals (Cu²⁺, Zn²⁺) or essential enzymatic cofactors (Mg²⁺)[4][5].
Pharmacological Applications
HIV-1 Integrase Inhibition
HIV-1 Integrase (IN) is a critical enzyme for viral replication, characterized by a highly conserved DDE motif (Asp64, Asp116, Glu152) in its active site that coordinates two Mg²⁺ ions[2]. Recent drug development efforts have identified N'-arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives as potent, competitive IN inhibitors[4].
Mechanistic Causality: The oxygen atoms of the carbohydrazide's carbonyl groups chelate the Mg²⁺ cofactors (at distances of 1.84–2.26 Å), effectively displacing the viral DNA[2]. Simultaneously, the pyrimidine core intercalates with the viral base DA17 via π-stacking, locking the enzyme in a catalytically dead state[2].
Anti-inflammatory and Analgesic Efficacy
Inflammatory pathways mediated by Lipoxygenase (LOX) are effectively disrupted by hydrazone derivatives of pyrimidine-5-carbohydrazides[6].
Mechanistic Causality: The conversion of the terminal hydrazide to a Schiff base (-N=CH-Ar) restricts conformational flexibility. This rigid, lipophilic conformation allows the molecule to deeply penetrate the hydrophobic pocket of the LOX enzyme, yielding up to 66.3% inhibition in biochemical assays[6].
Antimicrobial Indole-Pyrimidine Hybrids
Through the Biginelli condensation, indole-3-carbaldehyde can be fused with pyrimidine-5-carbohydrazides to yield potent antibacterial agents[7]. These tetrahydropyrimidine derivatives disrupt bacterial cell wall synthesis and exhibit excellent efficacy against multiple pathogenic bacterial strains[7].
Mechanistic pathway of HIV-1 Integrase inhibition by pyrimidine-5-carbohydrazide derivatives.
Coordination Chemistry & Crystal Engineering
Beyond pharmacology, 2-amino-4-methylpyrimidine derivatives are pivotal in supramolecular chemistry.
Ferroelectric Organic-Inorganic Hybrids: Asymmetrically substituted 2-amino-4-methylpyrimidines exhibit unique protonation behaviors, accepting protons at either the N1 or N3 positions to form robust cationic dimers via N-H···N hydrogen bonds[3]. When co-crystallized with halogenobismuthates(III), these cations stabilize trans-[BiCl₅]∞ chains. The displacive movement of bridging halogen atoms within these chains induces spontaneous polarization, creating advanced ferroelectric materials[3].
Metal-Organic Coordination Polymers: These derivatives act as auxiliary ligands in Cu(II)-malonate systems. The pyrimidine nitrogens coordinate directly with the metal center, while the exocyclic amino groups participate in extensive hydrogen bonding, driving the self-assembly of highly ordered 1D and 2D coordination polymers[5].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to verify causality and success at each step.
Protocol 1: Synthesis of N'-Arylidene-Pyrimidine-5-Carbohydrazides
This workflow utilizes nucleophilic acyl substitution followed by acid-catalyzed imine formation[4][7].
Hydrazinolysis: React the starting pyrimidine-5-carboxylate ester with an excess of hydrazine hydrate (80%) in refluxing ethanol for 4 hours.
Causality: Hydrazine is a potent alpha-effect nucleophile that irreversibly displaces the alkoxy group, driving the equilibrium toward the carbohydrazide[4].
Validation Check: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (7:3). Success is indicated by the complete consumption of the starting ester (higher Rf) and the appearance of the highly polar hydrazide (lower Rf).
Schiff Base Condensation: Mix the isolated carbohydrazide with an equimolar amount of a substituted aryl aldehyde in ethanol. Add a catalytic amount of glacial acetic acid.
Causality: The acid protonates the aldehyde carbonyl, drastically increasing its electrophilicity for nucleophilic attack by the terminal amine of the hydrazide[7].
Isolation: Reflux for 2-4 hours. Cool the mixture to 4°C to precipitate the product. Recrystallize from hot ethanol to ensure >98% purity[7].
Analytical Validation:
FT-IR: Confirm the disappearance of primary amine N-H stretching bands (doublet at ~3300 cm⁻¹) and the emergence of a sharp C=N stretching band at ~1600 cm⁻¹.
¹H-NMR: Verify the presence of the azomethine proton singlet (-N=CH-) at δ 8.0–8.5 ppm[4][7].
Step-by-step synthetic workflow for N'-arylidene-pyrimidine-5-carbohydrazide derivatives.
Protocol 2: In Vitro HIV-1 Integrase Inhibition Assay
Preparation: Prepare recombinant HIV-1 IN enzyme and fluorophore-labeled double-stranded DNA substrates (donor and target DNA).
Pre-incubation: Incubate the enzyme with the synthesized pyrimidine-5-carbohydrazide derivative in a buffer containing 10 mM MgCl₂ for 30 minutes at 37°C.
Causality: Pre-incubation is critical; it allows the ligand time to thermodynamically chelate the Mg²⁺ ions within the DDE catalytic core before the bulky DNA substrate is introduced[2].
Strand Transfer & Readout: Initiate the reaction by adding the target DNA. Quantify inhibition using Fluorescence Resonance Energy Transfer (FRET).
Validation Check: Always run a parallel positive control using a clinical IN inhibitor (e.g., Raltegravir) to validate the assay's dynamic range and confirm the recombinant enzyme is catalytically active[2][4].
Quantitative Pharmacological Data
The structural versatility of these derivatives translates to a broad spectrum of quantifiable biological activities.
Echemi. "2-AMINO-4-METHYLPYRIMIDINE-5-CARBOHYDRAZIDE Formula - Basic Attributes." Echemi.com. 1
Crysdot LLC. "Product Catalog - Building Blocks and Intermediates." Crysdotllc.com.
Ebrahimzadeh, E., et al. "Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents." Iranian Journal of Pharmaceutical Research / PMC. 4
Ebrahimzadeh, E., et al. "Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents." ResearchGate. 2
Library of Science. "Synthesis and Biological Evaluation of Some New Hydrazone Derivatives Bearing Pyrimidine Ring as Analgesic and Anti-Inflammatory Agents." Acta Poloniae Pharmaceutica - Drug Research. 6
Mirzaei, M., et al. "Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties." ACS Omega. 5
RSC Publishing. "Towards ferroelectricity-inducing chains of halogenoantimonates(III) and halogenobismuthates(III)." Journal of Materials Chemistry C. 3
Mhaske, et al. "Synthesis of indole and pyrimidine containing N-substituted-4-(1H-indol-3-yl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydro- pyrimidine-5-carbohydrazide." International Journal of Pharmaceutical Sciences and Research (IJPSR).7
A Technical Guide to the Pharmacokinetic Characterization of 2-Amino-4-methylpyrimidine-5-carbohydrazide Based Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-4-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-4-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways, particularly as kinase inhibitors.[1] The addition of a 5-carbohydrazide moiety introduces a versatile functional group that can significantly influence a compound's physicochemical properties, metabolic fate, and target engagement. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of novel compounds based on this core structure is a critical, early-stage activity in drug discovery.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic properties of 2-Amino-4-methylpyrimidine-5-carbohydrazide derivatives. It details the underlying scientific principles, offers field-proven experimental protocols for key in vitro assays, and outlines the design of preliminary in vivo studies. The objective is to equip researchers with the necessary knowledge to de-risk drug candidates, guide structure-activity relationship (SAR) studies, and build a robust data package for project progression.[5]
Introduction: The Structural and Pharmacokinetic Context
The 2-Aminopyrimidine Core: A Foundation for Drug Design
The 2-aminopyrimidine moiety is a bioisostere for purines and other heterocyclic systems, capable of forming critical hydrogen bond interactions with protein targets. Its derivatives are prevalent in oncology and immunology, with numerous approved drugs and clinical candidates featuring this core.[6] The methyl group at position 4 can influence binding pocket interactions and metabolic stability.
The 5-Carbohydrazide Moiety: A Modulator of Physicochemical Properties
The carbohydrazide group (-CONHNH2) is a polar, hydrogen-bonding functional group that can significantly impact a molecule's properties.[7] Its introduction at the 5-position of the pyrimidine ring is expected to:
Increase Polarity and Solubility: This may improve aqueous solubility but could potentially hinder passive membrane permeability.
Influence Metabolic Stability: The hydrazide bond can be susceptible to hydrolysis by various enzymes. Conversely, the acetyl group in related structures can block metabolic pathways, potentially increasing a compound's half-life.[8]
Provide a Handle for Conjugation: The terminal amine offers a site for derivatization or conjugation to other molecules.
A thorough understanding of a compound's ADME properties is essential for optimizing drug candidates and avoiding late-stage attrition in clinical trials.[2] Early in vitro screening provides crucial data to guide medicinal chemistry efforts.[4]
Characterizing Absorption: Will the Compound Reach the Bloodstream?
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[9] Key properties to assess are solubility and permeability.
Aqueous Solubility
Poor aqueous solubility can limit dissolution in the gastrointestinal tract, leading to poor absorption and invalidating other in vitro ADME data.[5]
Kinetic Solubility: Measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer. It is a high-throughput method suitable for early screening.
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. It is more resource-intensive but provides a more accurate measure for lead candidates.
Intestinal Permeability
The ability of a compound to cross the intestinal wall is predicted using cell-based models that mimic the human intestinal epithelium.[10]
The Caco-2 Permeability Assay: This is the industry-standard model.[9][11] Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key drug transporters.[10]
This protocol determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).[10]
Materials:
Caco-2 cells (e.g., HTB-37)
Transwell inserts (e.g., 24-well format)
Culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[12]
Test compound stock solution (e.g., 10 mM in DMSO)
Analytical instrumentation (LC-MS/MS)
Procedure:
Cell Seeding and Culture: Seed Caco-2 cells onto collagen-coated Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[11][13] The medium should be changed every other day.[11]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values ≥ 200 Ω·cm² to ensure tight junction integrity.[12]
Preparation of Dosing Solutions: Prepare the test compound dosing solution in pre-warmed (37°C) transport buffer (e.g., HBSS) at a final concentration of ~1-10 µM. The final DMSO concentration should be kept low (<1%).
Permeability Assay (A-to-B):
Wash the monolayers with pre-warmed buffer.
Add fresh buffer to the basolateral (receiver) side.
Add the dosing solution to the apical (donor) side.[12]
Permeability Assay (B-to-A):
Add fresh buffer to the apical (receiver) side.
Add the dosing solution to the basolateral (donor) side.[12]
Sampling: Incubate the plates at 37°C with gentle shaking.[12] At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the receiver compartment, replacing the volume with fresh buffer.[12] A sample from the donor compartment is also taken at the beginning and end of the experiment.
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.[14]
Data Analysis: Calculate the Papp value and the efflux ratio.
Understanding Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. A key determinant of its availability to act on its target is the extent to which it binds to plasma proteins.[15] Only the unbound (free) fraction of a drug is generally considered pharmacologically active.[16]
Plasma Protein Binding (PPB)
High binding to plasma proteins like albumin and alpha-1-acid glycoprotein can limit the free drug concentration, potentially reducing efficacy and affecting its clearance.[16][17]
Rapid Equilibrium Dialysis (RED): This is a common and reliable method for determining the fraction of unbound compound (fu).[15][16]
Materials:
RED device inserts and base plate
Human plasma (or plasma from other species of interest)
Phosphate Buffered Saline (PBS)
Test compound stock solution
Analytical instrumentation (LC-MS/MS)
Procedure:
Preparation: Prepare the test compound in plasma at the desired concentration (e.g., 1-5 µM).[16]
Loading the RED Device: Add the plasma/compound mixture to one chamber of the RED insert and an equal volume of PBS to the other chamber, which are separated by a semi-permeable dialysis membrane.
Equilibration: Seal the unit and incubate at 37°C for 4-6 hours with shaking to allow the free compound to equilibrate across the membrane.[16][18]
Sampling: After incubation, take equal volume aliquots from both the plasma and the buffer chambers.
Matrix Matching: To avoid analytical artifacts, combine the plasma sample with blank buffer and the buffer sample with blank plasma.
Sample Preparation: Precipitate proteins by adding a crash solvent (e.g., acetonitrile) containing an internal standard.[16] Centrifuge to pellet the protein.
Quantification: Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.[15]
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[17]
Assessing Metabolism: How is the Compound Modified and Cleared?
Drug metabolism, primarily occurring in the liver, is the enzymatic conversion of drugs into other compounds (metabolites).[19] This process is a major determinant of a drug's clearance and half-life.[20]
Metabolic Stability
The susceptibility of a compound to metabolism is assessed by incubating it with liver enzyme preparations.[21]
Liver Microsomal Stability Assay: Liver microsomes are subcellular fractions containing the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I oxidative metabolism.[22][23] This assay is a cost-effective, high-throughput screen to estimate hepatic clearance.[22][24]
Materials:
Pooled liver microsomes (human, rat, mouse, etc.)
Phosphate buffer (e.g., 0.1 M, pH 7.4)
NADPH regenerating system (cofactor for CYP enzymes)[24]
Test compound and positive control compounds (e.g., verapamil, warfarin)
Termination solution (e.g., cold acetonitrile with internal standard)
Analytical instrumentation (LC-MS/MS)
Procedure:
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.[22][23]
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[22] A parallel incubation without NADPH serves as a control for non-enzymatic degradation.[22]
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the cold termination solution to stop the reaction and precipitate the proteins.[22][24]
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[24]
Quantification: Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time.[22] The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Studies: A First Look in a Living System
Following promising in vitro data, a preliminary in vivo pharmacokinetic study is conducted, typically in rodents, to understand how the compound behaves in a whole organism.[25][26]
Study Design
A typical preliminary study involves administering the compound to a small group of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[27]
IV Administration: Provides direct entry into the systemic circulation and is used to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t½).
PO Administration: Used to assess oral absorption and determine key parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (F%).
Procedure Outline:
Animal Model: Use appropriate animal models, such as mice or rats.[25]
Dosing: Administer the compound at a defined dose. For example, a study might use doses ranging from 6-24 mg/kg.[27]
Blood Sampling: Collect blood samples at multiple time points post-dose from a cannulated vein (e.g., jugular vein) or via serial bleeding techniques.[25]
Sample Processing: Process the blood to obtain plasma or serum.
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[28][29]
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate the key PK parameters.
Data Presentation and Interpretation
The results from in vitro and in vivo studies should be compiled for clear comparison and decision-making.
Table 1: Summary of In Vitro ADME Properties for a Hypothetical 2-Amino-4-methylpyrimidine-5-carbohydrazide Derivative (Compound X)
Parameter
Assay
Result
Interpretation
Solubility
Kinetic Solubility (pH 7.4)
150 µM
High solubility, unlikely to limit absorption.
Permeability
Caco-2 Papp (A-B)
15 x 10⁻⁶ cm/s
High permeability, good absorption expected.
Caco-2 Efflux Ratio
1.2
Not a substrate for major efflux transporters.
Distribution
Plasma Protein Binding (Human)
85% bound (fu = 0.15)
Moderately bound, free fraction available.
Metabolism
Human Liver Microsome t½
45 min
Moderate stability, suggests moderate clearance.
Intrinsic Clearance (CLint)
30 µL/min/mg
Moderate intrinsic clearance.
Table 2: Key In Vivo Pharmacokinetic Parameters for Compound X in Rats (10 mg/kg Dose)
Parameter
IV Administration
PO Administration
t½ (half-life)
3.5 hr
-
CL (Clearance)
20 mL/min/kg
-
Vdss (Volume of Distribution)
4.2 L/kg
-
Cmax (Max Concentration)
-
850 ng/mL
Tmax (Time to Cmax)
-
1.0 hr
AUC (Area Under the Curve)
8300 ng·hr/mL
6225 ng·hr/mL
F% (Oral Bioavailability)
-
75%
Visualization of Workflows
In Vitro ADME Screening Cascade
This diagram illustrates the logical flow of in vitro experiments to characterize a novel compound.
Caption: A tiered approach to in vitro ADME/PK profiling.
Bidirectional Caco-2 Permeability Assay Workflow
This diagram outlines the key steps in assessing both absorptive and efflux transport.
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Conclusion and Future Directions
The pharmacokinetic characterization of novel 2-Amino-4-methylpyrimidine-5-carbohydrazide based compounds is a data-driven, iterative process. The in vitro assays described herein provide a robust and validated framework for generating the initial data required for informed decision-making.[3][30] This early profiling identifies potential liabilities, guides the optimization of drug-like properties, and establishes a foundation for more complex in vivo studies.[5] By systematically evaluating solubility, permeability, plasma protein binding, and metabolic stability, researchers can significantly increase the probability of advancing compounds with a favorable pharmacokinetic profile, ultimately accelerating the journey from the laboratory to the clinic.
References
AxisPharm. Microsomal Stability Assay Protocol.
Caco2 assay protocol.
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
Visikol. Plasma Protein Binding Assay.
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
ResearchGate. Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine...
WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.
QPS. Plasma Protein Binding.
Biointerface Research in Applied Chemistry. Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and.
Benchchem. Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
Wikipedia. Pyrimidine metabolism.
Creative Proteomics Blog.
Springer Nature Experiments.
PMC. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C.
PubMed. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
PMC.
Benchchem. The Pivotal Role of the Acetyl Group in 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
BioSolveIT. ADME Properties in Drug Discovery.
ResearchGate. ADME Properties and Affinity (Docking Score) of pyrimidine molecules.
IIP Series. MOLECULAR DOCKING AND ADME PREDICTIONS OF SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR POTENT ANTIMICROBIAL STUDIES.
PMC.
Wikipedia. Carbohydrazide.
MuriGenics. Pk/bio-distribution.
ProBio. In Vivo Pharmacokinetics (PK) Studies for Biologics.
Asian Journal of Green Chemistry.
PMC.
IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
Application Note: Optimized Synthesis Protocol for 2-Amino-4-methylpyrimidine-5-carbohydrazide
Introduction & Mechanistic Rationale The compound 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS 947592-75-8)[1] is a highly versatile heterocyclic building block, frequently utilized in the design of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS 947592-75-8)[1] is a highly versatile heterocyclic building block, frequently utilized in the design of kinase inhibitors and the synthesis of[2].
Synthesizing this molecule requires a meticulously controlled two-step process to ensure high yield and purity without the need for exhaustive chromatographic purification. The workflow relies on a[3] to construct the pyrimidine core, followed by a thermodynamically driven hydrazinolysis.
Mechanistic Causality
Pyrimidine Core Construction: The synthesis begins with the reaction between guanidine hydrochloride and ethyl 2-(ethoxymethylene)-3-oxobutanoate[4]. A sodium ethoxide base is employed to liberate the free guanidine base in situ. The sequence initiates with the nucleophilic attack of the guanidine nitrogen on the highly electrophilic ethoxymethylene carbon, followed by an intramolecular cyclization at the acetyl carbonyl. The expulsion of ethanol and water thermodynamically drives the formation of the aromatic ethyl 2-amino-4-methylpyrimidine-5-carboxylate[2].
Hydrazinolysis: The intermediate ester[5] is subjected to nucleophilic acyl substitution using hydrazine hydrate. Because the ester carbonyl is conjugated with the aromatic pyrimidine ring, its electrophilicity is reduced. To overcome this and strictly prevent the formation of symmetrical diacylhydrazines, a massive stoichiometric excess of hydrazine is utilized under reflux conditions.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Materials and Reagents
Reagent / Material
CAS Number
Role in Synthesis
Equivalents
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
3788-94-1
Primary Electrophile / Scaffold
1.0 eq
Guanidine Hydrochloride
50-01-1
Bis-nucleophile
1.2 eq
Sodium Ethoxide (NaOEt)
141-52-6
Base (Deprotonation)
1.2 eq
Absolute Ethanol
64-17-5
Solvent
0.2 M
Hydrazine Hydrate (80% aq)
7803-57-8
Nucleophile (Amidation)
8.0 eq
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
This step establishes the functionalized heterocyclic core[2].
Base Activation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Ethoxide (1.2 eq) in absolute ethanol (to achieve a 0.2 M concentration relative to the starting ester).
Causality: Absolute ethanol is chosen specifically to match the ethoxy group of the ester and the ethoxide base. This prevents any unwanted transesterification that would occur if methanol or a different alkoxide were used.
Nucleophile Generation: Add Guanidine Hydrochloride (1.2 eq) to the basic solution. Stir at room temperature for 30 minutes.
Self-Validation: The reaction will form a fine white precipitate (NaCl) as the free guanidine base is liberated into the solution.
Cyclocondensation: Slowly add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the stirring suspension. Once the addition is complete, heat the reaction mixture to a gentle reflux (78 °C) for 12 hours.
Causality: Reflux conditions provide the necessary thermal energy to drive the sequential addition-elimination reactions, overcoming the activation barrier to form the highly stable aromatic pyrimidine ring.
Workup and Isolation: Cool the reaction to room temperature and concentrate the mixture under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate. The resulting solid is the intermediate ester (Expected MW: 181.19 g/mol )[5].
Step 2: Synthesis of 2-Amino-4-methylpyrimidine-5-carbohydrazide
This step converts the ester to the target carbohydrazide via nucleophilic acyl substitution.
Reaction Setup: Suspend the purified Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq) in absolute ethanol (0.15 M) in a round-bottom flask.
Hydrazinolysis: Add Hydrazine Hydrate (80% aqueous solution, 8.0 eq) in a single portion. Heat the mixture to reflux (78 °C) and stir for 16 hours.
Causality: The massive stoichiometric excess of hydrazine hydrate is the critical parameter here. It forces the equilibrium toward the product side and physically outcompetes the newly formed hydrazide product from attacking unreacted ester, thereby preventing the formation of symmetrical diacylhydrazine impurities.
Self-Validating Workup: Monitor the reaction via LC-MS (Target mass shift:
M+H182→168
). Once complete, remove the heat and allow the flask to cool to 0 °C in an ice bath.
Self-Validation: The target carbohydrazide is highly polar and will spontaneously crystallize out of the ethanolic solution upon cooling, acting as an internal purification mechanism.
Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual hydrazine and unreacted traces. Dry the solid thoroughly under high vacuum to yield the final product (Expected MW: 167.17 g/mol ).
Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs
Source: PubMed Central (PMC)
URL:[Link]
Application Note: 2-Amino-4-methylpyrimidine-5-carbohydrazide as a Versatile Precursor in Small Molecule Drug Discovery
Executive Summary In contemporary medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors, antiviral agents, and epigenetic modulators. Specifically, 2-Amino-4-methylpy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors, antiviral agents, and epigenetic modulators. Specifically, 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) serves as a highly versatile, bifunctional building block. By leveraging both the electron-rich 2-amino pyrimidine core and the highly reactive 5-carbohydrazide moiety, drug discovery scientists can rapidly generate diverse libraries of Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this precursor in hit-to-lead optimization campaigns.
Physicochemical & Structural Profiling
Before initiating synthetic workflows, it is critical to understand the physicochemical baseline of the precursor to predict solubility, reactivity, and downstream purification requirements.
Property
Value
Pharmacological Relevance
Chemical Name
2-Amino-4-methylpyrimidine-5-carbohydrazide
Core scaffold for target binding
CAS Number
947592-75-8
Registry identification
Molecular Formula
C6H9N5O
Determines mass spectrometric (M+H)+ at m/z 168.1
Molecular Weight
167.17 g/mol
High ligand efficiency (LE) starting point
Hydrogen Bond Donors
4 (NH2, NH, NH2)
Facilitates extensive target-site anchoring
Hydrogen Bond Acceptors
4 (N, N, O, N)
Enhances aqueous solubility and kinase hinge-binding
Mechanistic Rationale in Drug Design
The strategic selection of 2-Amino-4-methylpyrimidine-5-carbohydrazide is driven by its dual-functional nature:
The Pyrimidine Core : The 2-amino group acts as a classic hydrogen-bond donor/acceptor motif, frequently utilized to anchor molecules to the hinge region of kinases or the active site of metalloenzymes like Histone Deacetylases (HDACs)[1].
The Carbohydrazide Handle : The terminal primary amine (-NH2) of the hydrazide is a potent nucleophile. It readily undergoes condensation reactions with aldehydes to form N'-arylidene derivatives (Schiff bases), which are known to exhibit potent anti-HIV-1 integrase activity by chelating metal ions in the viral active site[2]. Alternatively, the carbohydrazide can undergo base-catalyzed cyclization with carbon disulfide (CS2) or isothiocyanates to yield 1,3,4-oxadiazoles and 1,2,4-triazoles, respectively. These bioisosteric transformations improve metabolic stability and have demonstrated significant antimycobacterial efficacy[3].
Divergent Synthetic Pathways
The following diagram illustrates the divergent synthetic utility of the precursor, branching into three distinct pharmacological classes based on the chosen electrophile.
Divergent synthetic pathways of 2-Amino-4-methylpyrimidine-5-carbohydrazide in drug discovery.
As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate real-time validation markers to ensure reaction fidelity.
Protocol A: Synthesis of N'-Arylidene Pyrimidine-5-Carbohydrazides (Schiff Bases)
Target Application: Development of metal-chelating inhibitors (e.g., HIV-1 Integrase, HDACs)[1][2].
Causality & Rationale:
The reaction relies on the nucleophilic attack of the terminal hydrazide nitrogen on the electrophilic carbonyl carbon of an aldehyde. Absolute ethanol is used as the solvent to prevent the hydrolysis of the resulting imine bond. A catalytic amount of glacial acetic acid is critical; it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic addition-elimination sequence.
Step-by-Step Workflow:
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Amino-4-methylpyrimidine-5-carbohydrazide in 15 mL of absolute ethanol.
Activation: Add 1.05 mmol of the desired substituted benzaldehyde, followed by 2–3 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (approx. 78 °C) under continuous magnetic stirring for 4–6 hours.
In-Process Validation: Monitor the reaction via TLC (Mobile phase: Dichloromethane/Methanol 9:1). The disappearance of the baseline precursor spot and the emergence of a higher Rf spot indicates the formation of the lipophilic Schiff base.
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The target compound will precipitate as a solid. Filter under vacuum and wash with cold ethanol.
Analytical Validation: Confirm structure via
1
H-NMR. The successful formation of the Schiff base is validated by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) between
δ
8.0 and 8.5 ppm, and the disappearance of the primary amine (-NH
2
) protons of the precursor[2].
Protocol B: Synthesis of Pyrimidinyl-1,3,4-Oxadiazole-2-thiones
Target Application: Development of lipophilic, metabolically stable antimycobacterial and antimicrobial agents[3][4].
Causality & Rationale:
Converting the flexible carbohydrazide chain into a rigid 1,3,4-oxadiazole ring reduces the polar surface area (PSA) and enhances membrane permeability, a crucial factor for penetrating the lipid-rich cell wall of Mycobacterium tuberculosis. Potassium hydroxide (KOH) deprotonates the hydrazide, facilitating the nucleophilic attack on carbon disulfide (CS
2
), followed by intramolecular cyclization and elimination of H
2
S to form the oxadiazole-thione[5].
Step-by-Step Workflow:
Preparation: Dissolve 1.0 mmol of 2-Amino-4-methylpyrimidine-5-carbohydrazide and 1.2 mmol of KOH in 20 mL of absolute ethanol.
Reagent Addition: Slowly add 2.0 mmol of Carbon Disulfide (CS
2
) dropwise to the mixture at room temperature. Caution: CS
2
is highly volatile and flammable; perform in a fume hood.
Reflux: Heat the mixture to reflux for 6–8 hours until the evolution of hydrogen sulfide gas ceases (can be monitored using lead acetate paper).
Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in distilled water and acidify with dilute HCl (1M) to pH 3-4. The oxadiazole-thione derivative will precipitate.
Analytical Validation: Perform FTIR spectroscopy. The self-validating markers are the complete disappearance of the hydrazide N-H stretching bands (~3300 cm
−1
) and the appearance of new bands at ~1600 cm
−1
(C=N) and ~1050 cm
−1
(C=S)[4].
Quantitative Data & Yield Optimization
To assist in library generation planning, the following table summarizes the expected quantitative outcomes and optimized parameters for derivatizing 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Note: Yields are highly dependent on the steric hindrance and electronic effects (electron-withdrawing vs. electron-donating groups) of the substituted aryl reagents used in the coupling steps.
References
Ebrahimzadeh, E., et al. "Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents." Iranian Journal of Pharmaceutical Research, 2021. URL:[Link]
Glomb, T., et al. "Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents." Future Medicinal Chemistry, 2023. URL:[Link]
Huang, Z., et al. "Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties." Journal of Medicinal Chemistry, 2022. URL:[Link]
Ho, Y.-W., & Suen, M.-C. "Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety." Journal of the Chinese Chemical Society, 2009. URL:[Link]
The Versatile Scaffold: Applications of 2-Amino-4-methylpyrimidine-5-carbohydrazide in Modern Medicinal Chemistry
Introduction: The Pyrimidine Core in Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a fundamental component of nucleic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a fundamental component of nucleic acids, its derivatives have been extensively explored for their potential to modulate biological processes. The 2-aminopyrimidine moiety, in particular, is a privileged scaffold, frequently found in molecules targeting protein kinases and other key enzymes.[1][2] This guide focuses on a specific, yet highly versatile, derivative: 2-Amino-4-methylpyrimidine-5-carbohydrazide. This compound serves as a pivotal starting material for the synthesis of novel drug candidates, particularly through the formation of hydrazone linkages, which are themselves known to confer a wide range of biological activities.[3][4]
This document provides a comprehensive overview of the applications of 2-Amino-4-methylpyrimidine-5-carbohydrazide in medicinal chemistry, with a focus on the design and synthesis of potential antimicrobial and anticancer agents. Detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent derivatization are provided, along with methodologies for their biological evaluation.
Application Notes: A Gateway to Diverse Bioactivity
The true potential of 2-Amino-4-methylpyrimidine-5-carbohydrazide lies in its utility as a scaffold for generating libraries of diverse compounds. The carbohydrazide functional group is a versatile handle for introducing a wide range of substituents, most commonly through the formation of Schiff bases (hydrazones) with various aldehydes and ketones. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Antimicrobial Agents: A Renewed Arsenal Against Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Hydrazone derivatives have a long-standing history of exhibiting potent antibacterial and antifungal activities.[5][6] The combination of the 2-aminopyrimidine core with the hydrazone linkage in derivatives of 2-Amino-4-methylpyrimidine-5-carbohydrazide offers a promising avenue for the discovery of new anti-infective drugs.
The proposed mechanism of action for many antimicrobial hydrazones involves their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways. The diverse electronic and steric properties that can be introduced via the aldehyde component of the hydrazone allow for the optimization of these interactions.
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[1][7] By incorporating this moiety, derivatives of 2-Amino-4-methylpyrimidine-5-carbohydrazide are predisposed to interact with the ATP-binding site of various kinases, which are often dysregulated in cancer. The hydrazone linkage can further enhance this activity and introduce additional interactions with the target protein.
Furthermore, pyrimidine-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][8] The synthetic tractability of the hydrazone derivatives of 2-Amino-4-methylpyrimidine-5-carbohydrazide allows for the rapid generation of compound libraries for screening against a panel of cancer cell lines to identify potent and selective cytotoxic agents.
Experimental Protocols: From Synthesis to Biological Evaluation
Synthesis of 2-Amino-4-methylpyrimidine-5-carbohydrazide
The synthesis of the title compound is a two-step process, commencing with the preparation of the corresponding nitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile.
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This procedure is adapted from a scalable synthesis of this key intermediate.[9]
Materials:
Malononitrile
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
Acetamidine hydrochloride
Methanol
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in methanol.
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) dropwise to the solution at room temperature.
Stir the reaction mixture at room temperature for 2 hours.
Add acetamidine hydrochloride (1.2 equivalents) to the reaction mixture.
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield 4-amino-2-methylpyrimidine-5-carbonitrile.
Step 2: Conversion to 2-Amino-4-methylpyrimidine-5-carbohydrazide
This protocol is a general method for the conversion of a nitrile to a carbohydrazide using hydrazine hydrate.
Materials:
4-Amino-2-methylpyrimidine-5-carbonitrile
Hydrazine hydrate (80% solution in water)
Ethanol
Procedure:
Suspend 4-amino-2-methylpyrimidine-5-carbonitrile (1 equivalent) in ethanol in a round-bottom flask.
Add hydrazine hydrate (5-10 equivalents) to the suspension.
Reflux the reaction mixture for 12-24 hours, or until the starting material is consumed as monitored by TLC.
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Caption: Synthetic pathway for 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Synthesis of Hydrazone Derivatives
The following is a general protocol for the synthesis of hydrazones from 2-Amino-4-methylpyrimidine-5-carbohydrazide and various aromatic aldehydes.[10][11]
Materials:
2-Amino-4-methylpyrimidine-5-carbohydrazide
Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, thiophene-2-carboxaldehyde)
Absolute ethanol
Glacial acetic acid (catalytic amount)
Procedure:
In a round-bottom flask, dissolve 2-Amino-4-methylpyrimidine-5-carbohydrazide (1 equivalent) in a minimal amount of absolute ethanol with gentle heating.
To this solution, add the desired aldehyde (1 equivalent), also dissolved in a small amount of ethanol.
Add a few drops of glacial acetic acid to catalyze the reaction.
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution.
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
If necessary, the product can be further purified by recrystallization.
Caption: Experimental workflow for the synthesis of hydrazone derivatives.
Biological Evaluation Protocols
1. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[5]
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
Sterile petri dishes
Sterile cork borer
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
Prepare sterile agar plates and allow them to solidify.
Prepare a microbial inoculum of the test organism and spread it evenly over the surface of the agar plate.
Using a sterile cork borer, create wells of uniform diameter in the agar.
Prepare solutions of the test compounds and standard drugs in DMSO at a known concentration (e.g., 1 mg/mL).
Add a fixed volume (e.g., 100 µL) of each test solution, standard drug, and DMSO (as a negative control) to separate wells.
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
Measure the diameter of the zone of inhibition around each well in millimeters.
Table 1: Representative Antimicrobial Activity Data for Analogous Hydrazone Derivatives
Compound
S. aureus (Zone of Inhibition, mm)
E. coli (Zone of Inhibition, mm)
Hydrazone 8d
32
33
Hydrazone 8e
30
31
Hydrazone 8f
33
32
Norfloxacin (Standard)
35
36
Data is for illustrative purposes, based on analogous compounds reported in the literature.[5]
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
Synthesized hydrazone derivatives
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
Normal cell line (for selectivity assessment)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compounds and the standard drug in the culture medium.
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
Incubate the plates for 48-72 hours.
After incubation, add MTT solution to each well and incubate for another 4 hours.
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Representative Cytotoxicity Data for Analogous Pyrimidine Derivatives
Compound
MCF-7 IC50 (µM)
A549 IC50 (µM)
Compound 10b
7.68
5.85
Compound 13a
-
-
Compound 15j
-
-
Erlotinib (Standard)
5.27
1.12
Data is for illustrative purposes, based on analogous compounds reported in the literature.[12]
Conclusion and Future Directions
2-Amino-4-methylpyrimidine-5-carbohydrazide is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of its derivatization, particularly into hydrazones, provide a robust platform for the development of novel therapeutic agents. The inherent biological potential of the 2-aminopyrimidine core, combined with the diverse functionalities that can be introduced via the hydrazone linkage, makes this an attractive starting point for drug discovery programs targeting a wide range of diseases, including bacterial and fungal infections, and various forms of cancer. Further exploration of the chemical space around this scaffold is warranted and is likely to yield promising new drug candidates.
References
Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2477. Available at: [Link]
Reddy, T. S., et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology, 16(10), 4589-4596. Available at: [Link]
Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 1931-1934. Available at: [Link]
Chen, B. C., et al. (2007). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 11(4), 724-729. Available at: [Link]
CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (2001). Google Patents.
Osman, I. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1466-1483. Available at: [Link]
Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(1), 54. Available at: [Link]
Kratochvíl, M., et al. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. MedChemComm, 15(3), 544-558. Available at: [Link]
Agh-Atabay, N. M., et al. (2020). Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents. Journal of Reports in Pharmaceutical Sciences, 9(1), 105-115. Available at: [Link]
Zhang, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4443-4447. Available at: [Link]
Lee, Y. S., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 54(15), 5486-5490. Available at: [Link]
Nagashree, S., et al. (2016). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Journal of Heterocyclic Chemistry, 53(1), 247-251. Available at: [Link]
Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. Available at: [Link]
Thomas, D., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 736785. Available at: [Link]
Al-Warhi, T., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 30(4), 947. Available at: [Link]
Kumar, A., et al. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1147-1156. Available at: [Link]
Hameed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Available at: [Link]
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38481-38495. Available at: [Link]
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
Al-Ostoot, F. H., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 26(16), 4991. Available at: [Link]
Al-Zahrani, L. A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 16. Available at: [Link]
US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives. (1958). Google Patents.
Organic Syntheses. (1961). 2-mercaptopyrimidine. Available at: [Link]
Al-Suwaidan, I. A., et al. (2022). Design, synthesis and molecular docking study of new pyrimidine-based hydrazones with selective anti-proliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. OUCI, 22(1), 1-15. Available at: [Link]
Jain, S., et al. (2018). Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research, 8(1), 22-26. Available at: [Link]
Nguyen, T. T. H., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 23(12), 3121. Available at: [Link]
Al-Ghorbani, M., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1506541. Available at: [Link]
Mahammed, H. A. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. Available at: [Link]
Sri, N. (2024). Synthesis and Evaluation of Hydrazones. J Clinical and Medical Research and Studies, 5(3), 1-10. Available at: [Link]
Hakobyan, L. H., et al. (2021). Synthesis of Potentially Bioactive Hydrazones of Pyrimidine and 1,3,5-Triazine. Proceedings of the National Academy of Sciences of the Republic of Armenia, Chemical Sciences, 74(4), 360-365. Available at: [Link]
Zhang, H., et al. (2015). 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L858R/T790M). Bioorganic & Medicinal Chemistry Letters, 25(19), 4149-4153. Available at: [Link]
Application Note: In Vitro Assay Development for 2-Amino-4-methylpyrimidine-5-carbohydrazide Derivatives
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Applications: Antiviral (HIV-1 Integrase Inhibition) and Antimicrobial Screening Introduction & Mechanistic Rationale The pyrimidine scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Applications: Antiviral (HIV-1 Integrase Inhibition) and Antimicrobial Screening
Introduction & Mechanistic Rationale
The pyrimidine scaffold occupies a privileged position in medicinal chemistry due to its structural resemblance to natural nucleic acids. Specifically, 2-Amino-4-methylpyrimidine-5-carbohydrazide derivatives have emerged as highly potent pharmacophores in the development of novel anti-HIV-1 agents and broad-spectrum antimicrobials [1].
The core causality behind the bioactivity of these derivatives lies in their metal-chelating properties . The carbonyl and hydrazide moieties of the carbohydrazide group act as a bidentate ligand, highly optimized for sequestering divalent cations (such as Mg²⁺ or Mn²⁺). In the context of HIV-1, the viral Integrase (IN) enzyme relies on two Mg²⁺ ions in its catalytic core to perform the Strand Transfer (ST) reaction—the process of inserting viral cDNA into the host genome. By chelating these critical ions, pyrimidine-5-carbohydrazides effectively disable the enzyme's catalytic machinery [1]. Similarly, these metal-binding properties disrupt essential metalloenzymes in bacterial and fungal pathogens, such as cytochrome P450 lanosterol 14α-demethylase [2, 3].
To successfully evaluate these compounds, assay developers must build self-validating in vitro systems that account for physiological cation concentrations, target specificity, and host-cell viability.
Mechanism of HIV-1 Integrase Strand Transfer Inhibition by Carbohydrazide Derivatives.
Experimental Screening Workflow
A robust screening cascade prevents false positives caused by assay interference or general cytotoxicity. The workflow below isolates the biochemical target (Primary Screening) before validating the therapeutic window in cellular models (Secondary Screening).
High-throughput screening workflow for pyrimidine-5-carbohydrazide derivatives.
Detailed Experimental Protocols
Protocol 1: HIV-1 Integrase Strand Transfer (ST) Microplate Assay
Objective: Quantify the IC₅₀ of the derivatives against the integration of viral DNA into host DNA.
Causality & Design Choice: Many commercial IN assays utilize Mn²⁺ because it artificially boosts enzyme turnover rates. However, Mn²⁺ alters the binding affinity of metal-chelating inhibitors. Because pyrimidine-5-carbohydrazides act via chelation, using physiological Mg²⁺ in the reaction buffer is strictly required to prevent skewed IC₅₀ values and ensure in vivo translatability [1].
Reagents & Materials:
Recombinant HIV-1 Integrase (purified).
Biotinylated donor DNA (mimicking viral U5 LTR ends).
FITC-labeled target DNA (mimicking host DNA).
Streptavidin-coated 96-well microplates.
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.05% Nonidet P-40.
Step-by-Step Procedure:
Immobilization: Add 50 µL of biotinylated donor DNA (50 nM) to the streptavidin-coated wells. Incubate for 1 hour at room temperature. Wash 3x with PBS containing 0.05% Tween-20.
Enzyme Assembly: Pre-incubate recombinant HIV-1 IN (200 nM) with the immobilized donor DNA in Reaction Buffer for 30 minutes at 37°C to allow the assembly of the pre-integration complex (PIC).
Compound Addition: Add 10 µL of the 2-Amino-4-methylpyrimidine-5-carbohydrazide derivatives (serially diluted from 100 µM to 0.1 µM in 1% DMSO). Include a DMSO-only vehicle control and a positive control (e.g., Raltegravir). Incubate for 15 minutes.
Strand Transfer Reaction: Initiate the ST reaction by adding 50 µL of FITC-labeled target DNA (100 nM). Incubate at 37°C for 1 hour.
Detection: Wash the plate 5x with wash buffer to remove unincorporated target DNA. Read fluorescence (Excitation: 490 nm, Emission: 520 nm) using a microplate reader.
Validation: Calculate % inhibition relative to the DMSO control. Plot log(inhibitor) vs. normalized response to determine the IC₅₀.
Objective: Determine the CC₅₀ (50% Cytotoxic Concentration) to ensure antiviral effects are not artifacts of general cell death.
Causality & Design Choice: Antiviral efficacy is meaningless if the compound is broadly toxic. The MTT assay measures mitochondrial reductase activity, a direct proxy for cell viability. Testing must be done on the same cell lines used for viral replication assays (e.g., HeLa or PBMCs) to accurately calculate the Selectivity Index (SI) [1].
Step-by-Step Procedure:
Seed HeLa cells at a density of
6×103
cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Aspirate media and treat cells with serial dilutions of the pyrimidine derivatives (ranging from 10 µM to 400 µM).
Incubate for 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.
Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.
Measure absorbance at 570 nm. Determine the CC₅₀ using non-linear regression.
Objective: Evaluate the broad-spectrum potential of the derivatives against bacterial strains.
Causality & Design Choice: Pyrimidine derivatives frequently disrupt bacterial cell wall synthesis and DNA replication [2, 3]. Using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method ensures reproducible Minimum Inhibitory Concentration (MIC) data.
Step-by-Step Procedure:
Prepare a bacterial suspension (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL).
Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB).
In a 96-well plate, perform two-fold serial dilutions of the carbohydrazide derivatives in MHB (concentration range: 0.5 to 256 µg/mL).
Inoculate each well with 50 µL of the diluted bacterial suspension.
Incubate at 37°C for 18–24 hours.
Determine the MIC visually or via spectrophotometer (OD₆₀₀) as the lowest concentration that completely inhibits visible bacterial growth.
Data Presentation & Interpretation
A self-validating assay system must present both efficacy and safety metrics. The Selectivity Index (SI) is the ultimate determinant of a compound's viability as a drug candidate, calculated as
SI=CC50/IC50
. An SI > 10 is the minimum threshold for advancing a compound to in vivo studies.
Table 1: Representative Pharmacological Profile of Pyrimidine-5-carbohydrazide Derivatives
Compound ID / Scaffold
HIV-1 IN IC₅₀ (µM)
HeLa CC₅₀ (µM)
Selectivity Index (SI)
S. aureus MIC (µg/mL)
Derivative A (4-methylbenzylidene)
12.5
> 380
> 30.4
32
Derivative B (Unsubstituted)
90.0
> 380
> 4.2
64
Raltegravir (Positive Control IN)
0.015
> 500
> 33,000
N/A
Ciprofloxacin (Positive Control MIC)
N/A
N/A
N/A
1.5
Note: Data modeled after structure-activity relationship (SAR) studies of N'-arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives [1, 3]. Derivative A demonstrates a favorable therapeutic window for antiviral development, while also exhibiting moderate antibacterial properties.
References
Source: nih.
Source: derpharmachemica.
Source: nih.
Method
Application Note: Advanced Fluorescent Labeling of Carbonylated Biomolecules Using 2-Amino-4-methylpyrimidine-5-carbohydrazide
Executive Summary & Mechanistic Overview Protein carbonylation is an irreversible post-translational modification driven by oxidative stress. It serves as a primary biomarker for cellular aging, neurodegeneration, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
Protein carbonylation is an irreversible post-translational modification driven by oxidative stress. It serves as a primary biomarker for cellular aging, neurodegeneration, and drug-induced toxicity. While traditional methods rely on 2,4-dinitrophenylhydrazine (DNPH) derivatization followed by cumbersome immunoblotting, fluorescent hydrazides and carbohydrazides offer a direct, high-sensitivity alternative for both in vitro and live-cell applications 1.
This technical guide details the implementation of 2-Amino-4-methylpyrimidine-5-carbohydrazide (2-AMPC) (CAS: 947592-75-8) 2. The molecule features a highly nucleophilic carbohydrazide moiety that selectively targets aldehydes and ketones to form stable hydrazone linkages. The pyrimidine core acts as a compact, low-biotoxicity fluorescent reporter, making it highly suitable for labeling in complex biological environments 3. Unlike bulky BODIPY or cyanine dyes that can induce steric hindrance or non-specific lipid binding, the low molecular weight of 2-AMPC ensures deep tissue penetrance and stoichiometric labeling of densely oxidized protein aggregates. Furthermore, pyrimidine derivatives have proven highly effective as responsive microenvironment sensors 4.
Chemical Pathway and Causal Logic
The labeling reaction relies on the
α
-effect, where the adjacent nitrogen atoms in the carbohydrazide group increase nucleophilicity. To optimize the reaction kinetics, our protocol utilizes a mildly acidic environment (pH 5.5) and aniline as a nucleophilic catalyst. Aniline rapidly forms a Schiff base intermediate with the protein carbonyl, which is subsequently displaced by the 2-AMPC probe. This causal chain reduces incubation time from >12 hours to just 2 hours, preserving native protein integrity while maximizing signal output.
Fig 1: Mechanistic pathway of protein carbonylation and fluorescent labeling via 2-AMPC.
Physicochemical Properties & Comparative Data
To justify the selection of 2-AMPC over traditional probes, Table 1 summarizes the critical parameters. The intrinsic blue fluorescence of the pyrimidine ring is significantly enhanced upon hydrazone formation due to extended
π
-conjugation, a phenomenon similarly observed in pyrimidine-based functional nanoparticles 5.
Table 1: Comparative Analysis of Carbonyl Labeling Probes
Probe
Target Reactivity
Ex/Em (nm)
MW ( g/mol )
Cell Permeability
Wash Requirement
2-AMPC
Aldehydes/Ketones
~330 / 420
167.17
High
High (TCA Prep)
DNPH (Standard)
Aldehydes/Ketones
Abs: 370 (No Fluo)
198.14
Moderate
High (Western Blot)
BODIPY-Hydrazide
Aldehydes/Ketones
500 / 510
~350-450
High
Moderate
Coumarin-CHH
Aldehydes/Ketones
430 / 480
~275
High
Moderate
Experimental Methodologies
Protocol A: In Vitro Fluorescent Labeling of Carbonylated Proteins in Cell Lysates
Objective: Quantify total protein oxidation in cellular models of stress.
Solubilization Buffer : 6M Guanidine-HCl in 50 mM Phosphate buffer, pH 7.4.
Step-by-Step Workflow:
Lysis & Extraction : Lyse cells in standard RIPA buffer supplemented with protease inhibitors. Crucial: Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT) during lysis, as they compete with the carbohydrazide or alter the redox state.
Protein Normalization : Quantify protein concentration via BCA assay. Dilute samples to exactly 1 mg/mL in Labeling Buffer.
Catalyzed Labeling : Add 2-AMPC to a final concentration of 100 µM. Add Aniline to a final concentration of 10 mM. Incubate at room temperature for 2 hours in the dark. Causality: Aniline acts as a nucleophilic catalyst, bypassing the slow direct attack of the carbohydrazide and drastically improving reaction kinetics.
Precipitation : Add an equal volume of 20% TCA. Vortex and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.
Washing : Discard the supernatant. Wash the pellet three times with 500 µL of ice-cold acetone. Causality: This step is critical to remove unreacted 2-AMPC, which would otherwise cause massive background fluorescence and skewed quantification.
Solubilization : Resuspend the washed pellet in 200 µL of Solubilization Buffer (6M Guanidine-HCl). Causality: TCA irreversibly denatures proteins; Guanidine-HCl is mandatory to fully solubilize the aggregate and prevent light-scattering artifacts during spectrofluorometric reading.
Quantification : Transfer 100 µL to a black 96-well microplate. Read fluorescence at Ex: 330 nm / Em: 420 nm.
Fig 2: Step-by-step workflow for in vitro fluorescent labeling of carbonylated proteins.
Protocol B: Live-Cell Imaging of Lipid Peroxidation Byproducts
Objective: Visualize the spatial distribution of oxidative stress in living cells.
Note: The low biotoxicity and high permeability of pyrimidine derivatives make them exceptionally suited for live-cell tracking 3.
Cell Seeding : Culture cells (e.g., HeLa or HepG2) in glass-bottom confocal dishes to 70% confluence.
Stress Induction : Treat cells with the desired oxidative stressor (e.g., 200 µM
H2O2
or 50 µM Menadione) for 1-2 hours.
Probe Incubation : Wash cells twice with warm PBS. Add 50 µM 2-AMPC in serum-free DMEM. Incubate for 30 minutes at 37°C.
Washing & Imaging : Wash cells three times with PBS to remove unbound probe. Image immediately using a confocal microscope equipped with a DAPI/UV filter set (Ex: 405 nm laser line is often sufficient to excite the extended hydrazone conjugate).
Troubleshooting Guide
High Background Fluorescence : Ensure thorough acetone washing in Protocol A. Any residual free probe will fluoresce. If background persists, increase the number of acetone washes to five.
Low Signal-to-Noise Ratio : Verify the pH of the Labeling Buffer. Hydrazone formation is severely retarded at pH > 7.0. Ensure the aniline catalyst was prepared fresh.
Insoluble Protein Pellet : Increase the incubation time in Guanidine-HCl or sonicate briefly. Do not substitute with SDS, as it is significantly less effective at solubilizing TCA-precipitated protein networks.
Technical Support Center: Troubleshooting Solubility of 2-Amino-4-methylpyrimidine-5-carbohydrazide in DMSO
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 2-Amino-4-methylpyrimidine-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-Amino-4-methylpyrimidine-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide scientifically-grounded, practical solutions to ensure the accuracy and reproducibility of your experiments.
2-Amino-4-methylpyrimidine-5-carbohydrazide is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of amino, methyl, and carbohydrazide functional groups dictates its physicochemical properties, including its solubility. While DMSO is a powerful and common solvent for such molecules, achieving a stable, concentrated stock solution can be challenging.[3][4] This guide addresses the most frequent issues in a direct question-and-answer format.
Physicochemical Properties Overview
To understand the solubility behavior of 2-Amino-4-methylpyrimidine-5-carbohydrazide, it is helpful to review the properties of its core structure, 2-Amino-4-methylpyrimidine.
Q1: My 2-Amino-4-methylpyrimidine-5-carbohydrazide is not dissolving in DMSO, even at a low concentration. What is the most common cause?
A1: The primary and most frequently overlooked cause of poor solubility in DMSO is water contamination.[8][9] DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] Even small amounts of absorbed water can drastically alter the solvent properties of DMSO, significantly reducing its ability to dissolve many organic compounds.[11]
The interaction between DMSO and water is complex; they form a structured mixture that is more viscous and has a lower freezing point, which can make it more difficult to create the solvent cavity needed to dissolve a lipophilic compound.[10][12]
Immediate Action Steps:
Use a fresh, anhydrous grade of DMSO. Always use DMSO from a previously unopened bottle or a properly stored bottle sealed with a septum to minimize water absorption.
Handle in a dry environment. When preparing stock solutions, work quickly and, if possible, in an environment with low humidity or under a stream of dry nitrogen gas.
Store DMSO properly. Keep DMSO containers tightly sealed and consider storing smaller aliquots to avoid repeatedly opening a large stock bottle.
Q2: I've confirmed I'm using fresh, anhydrous DMSO, but the compound still forms a suspension. What are the next steps?
A2: If solvent quality is not the issue, the dissolution process itself may require physical assistance to overcome the compound's crystal lattice energy. Gentle heating and sonication are standard and effective methods to aid dissolution.[13][14]
Recommended Protocol:
Vortexing: After adding the DMSO to your weighed compound, vortex the sample vigorously for 1-2 minutes.
Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes.[11][14] Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and break apart solid particles, increasing the rate of dissolution.[15][16]
Gentle Warming: If the compound remains insoluble, warm the solution in a water bath set to 30-40°C for 10-20 minutes.[13][17] Continue to vortex or sonicate intermittently during this time.
Critical Note: Before heating, it is crucial to confirm the thermal stability of 2-Amino-4-methylpyrimidine-5-carbohydrazide. While many pyrimidine derivatives are stable, excessive heat can cause degradation.
Q3: My compound dissolved perfectly at first, but after a few days in the freezer, I see crystalline precipitate. Re-warming doesn't fully redissolve it. Why?
A3: This common phenomenon is often due to a change in the physical state of the compound from amorphous to crystalline.[15]
Amorphous vs. Crystalline States: When initially dissolved (especially with the aid of heat or sonication), a compound can exist in a supersaturated, amorphous (non-crystalline) state. This form is thermodynamically less stable but more soluble.[10]
Crystallization Triggers: Over time, especially with freeze-thaw cycles or the slow absorption of water into the DMSO, the compound can crash out of solution and rearrange into a more stable, lower-energy crystalline form.[10][15] This crystalline polymorph has significantly lower solubility, making it very difficult to redissolve completely.[15]
Preventative Measures:
Minimize Freeze-Thaw Cycles: Prepare smaller, single-use aliquots of your stock solution to avoid repeatedly freezing and thawing the entire stock.[14]
Flash Freezing: Freeze aliquots rapidly in liquid nitrogen or a dry ice/ethanol bath before transferring to a -80°C freezer.
Proper Storage: Ensure aliquot tubes are sealed tightly to prevent moisture from entering during storage.
Q4: I have a clear 10 mM stock in 100% DMSO. When I dilute it into my aqueous cell culture medium or assay buffer, it immediately turns cloudy and precipitates. How do I fix this?
A4: This is the most common challenge when working with DMSO-soluble compounds in aqueous systems. The compound is soluble in the organic solvent but insoluble in water.[18] The key is to avoid a sudden, drastic change in solvent polarity.
Best Practice for Dilution:
Prepare Intermediate Dilutions in DMSO: If you need to make a large dilution (e.g., 1:1000), perform serial dilutions in 100% DMSO first to get closer to your final concentration.
Add Stock to Buffer (Not Vice-Versa): Always add the small volume of your DMSO stock solution directly into the larger volume of aqueous buffer while vortexing or stirring vigorously.[19] This ensures the compound is rapidly dispersed in the full volume, preventing localized high concentrations that can precipitate.
Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, and certainly no higher than 1%, as DMSO can have direct effects on cells and proteins.[14]
Pre-warm the Aqueous Buffer: Having your cell culture media or buffer at 37°C can sometimes help maintain solubility during the dilution step.[13][19]
Q5: Is there an alternative solvent if I absolutely cannot get my compound to dissolve in DMSO for my specific application?
A5: While DMSO is generally the first choice, if solubility remains an issue, other polar aprotic solvents can be considered, depending on the compatibility with your downstream assay.[8] Alternatives include:
N,N-Dimethylformamide (DMF): Similar to DMSO but can sometimes offer different solubility characteristics.
N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but its compatibility with biological assays must be carefully validated.[9]
If considering an alternative, it is essential to run vehicle control experiments to ensure the new solvent does not interfere with your experimental results.
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues with 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Caption: A decision tree for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the standard procedure for preparing a stock solution of 2-Amino-4-methylpyrimidine-5-carbohydrazide in DMSO.
Calculate Required Mass: Determine the mass of the compound needed.
Example (assuming MW of 181.18 g/mol for the full compound): For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (mg) = 0.010 × 181.18 × 0.001 × 1000 = 1.81 mg
Weigh Compound: Accurately weigh the calculated mass into a sterile, appropriately sized glass or polypropylene vial.
Add Solvent: Add the calculated volume of fresh, anhydrous, sterile DMSO.
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes. Visually inspect for undissolved particles.
Aid Dissolution (If Necessary):
Place the vial in a bath sonicator and sonicate for 10-15 minutes.[14]
If solids persist, place the vial in a 37°C water bath for 10 minutes, vortexing every 2-3 minutes.[14][17]
Final Check: Once the solution is completely clear with no visible particulates, it is ready.
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and repeated freeze-thaw cycles.[14] Store at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Diluting Stock Solutions into Aqueous Buffers
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium for experiments.
Prepare Materials: Warm the required volume of your aqueous buffer (e.g., cell culture medium, PBS) to the desired temperature (typically 37°C for cell-based assays).[13]
Thaw Stock Solution: Thaw one aliquot of your DMSO stock solution at room temperature. Ensure it is fully liquid and vortex briefly to ensure homogeneity.
Set Up Dilution: Place the tube containing the aqueous buffer on a vortex mixer set to a medium speed, or use a magnetic stirrer.
Perform Dilution: While the aqueous buffer is being actively mixed, add the required small volume of the DMSO stock solution drop-wise into the buffer.[19] Adding the stock to a vortexing solution ensures immediate and rapid dispersion.
Final Mix: Continue vortexing for another 10-15 seconds after adding the stock.
Visual Inspection: Visually inspect the final solution against a dark background to ensure it is clear and free of any precipitate or cloudiness.
Use Immediately: It is best practice to use the final diluted solution immediately, as some compounds may precipitate out of the less-optimal aqueous environment over time.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine." PubChem, [Link].
ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?" ResearchGate, [Link].
ResearchGate. "DMSO and Hydrazine." ResearchGate, [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12904726, 4-Amino-2-methylpyrimidine-5-carbaldehyde." PubChem, [Link].
Loba Chemie. "2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS." Loba Chemie, [Link].
Ziath. "Samples in DMSO: What an end user needs to know." Ziath, [Link].
Quora. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora, [Link].
ResearchGate. "DMSO wont dilute my pure compound. How to solve this?" ResearchGate, [Link].
Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath, [Link].
PubMed. "Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin." PubMed, [Link].
Revue Roumaine de Chimie. "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K." Revue Roumaine de Chimie, [Link].
ResearchGate. "Sonication speeds up dissolution or actually increase solubility?" ResearchGate, [Link].
ResearchGate. "How to deal with the poor solubility of tested compounds in MTT assay?" ResearchGate, [Link].
advanced purification techniques for 2-Amino-4-methylpyrimidine-5-carbohydrazide
Welcome to the Technical Support Center for Advanced Pyrimidine Purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 2-Am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Pyrimidine Purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8).
Because this molecule features a highly polar pyrimidine core, multiple hydrogen-bond donors/acceptors, and basic nitrogen centers, standard workup procedures often fail. This guide synthesizes field-proven chromatographic and solid-phase scavenging techniques to help you achieve >99.5% purity for critical drug development workflows.
I. Purification Strategy Overview
The synthesis of this compound typically involves the hydrazinolysis of an ester precursor (e.g., ethyl 2-amino-4-methylpyrimidine-5-carboxylate) using hydrazine hydrate in an alcoholic solvent[1]. This creates a crude matrix containing the target compound, highly toxic residual hydrazine, unreacted ester, and hydrolytic degradation products.
Sequential purification workflow for 2-Amino-4-methylpyrimidine-5-carbohydrazide.
II. Troubleshooting & FAQs
Q1: My purified batch failed elemental analysis due to abnormally high nitrogen content. What is the cause, and how do I fix it?Causality: You are observing hydrazine trapping. Hydrazine hydrate strongly hydrogen-bonds to the amino and carbohydrazide groups of the pyrimidine scaffold. It cannot be fully removed by extended vacuum drying or simple trituration.
Solution: Utilize a solid-supported aldehyde scavenger resin (e.g., Benzyloxybenzaldehyde resin)[2]. The mechanism relies on the rapid, acid-catalyzed condensation of free primary amines/hydrazines with the resin-bound aldehydes to form stable, covalent hydrazones[3]. This selectively pulls the hydrazine out of the solution while leaving your target carbohydrazide untouched.
Q2: During Preparative RP-HPLC, my target compound exhibits severe peak tailing and co-elutes with the unreacted ester. How can I improve resolution?Causality: The basic pyrimidine nitrogens and the hydrazide moiety undergo secondary electrostatic interactions with residual unendcapped silanols on the C18 stationary phase. Furthermore, the high polarity of the target causes it to elute too close to the void volume in standard water/acetonitrile gradients.
Solution: Introduce an acidic modifier. Using 0.1% formic acid in the mobile phase ensures the basic centers are fully protonated, yielding a single ionization state and sharp peak symmetry[4]. If retention remains poor, consider switching to a monolithic silica column under normal-phase or HILIC conditions, which are specifically optimized for polar pyrimidine derivatives[5].
Q3: I am observing a new impurity with a [-14 Da] mass shift forming over time in my aqueous stock solutions. What is happening?Causality: This is a hydrolytic degradation pathway. The carbohydrazide group (-CONHNH₂, mass 59 Da) is hydrolyzing back into the corresponding carboxylic acid (-COOH, mass 45 Da). The mass difference is exactly 14 Da.
Solution: To rescue the batch, pass the mixture through a Weak Anion Exchange (WAX) resin at pH 7.5. The carboxylic acid degradant will be deprotonated and bind to the resin, while the neutral/basic carbohydrazide will flow through.
III. Validated Experimental Protocols
Protocol A: Hydrazine Scavenging via Solid-Phase Capture
This protocol eliminates genotoxic hydrazine residues without aqueous workup.
Dissolution: Dissolve 1.0 g of the crude 2-Amino-4-methylpyrimidine-5-carbohydrazide in 15 mL of anhydrous methanol.
Resin Addition: Add 3.0 equivalents (based on estimated hydrazine excess) of Benzyloxybenzaldehyde scavenger resin (typical loading: 2.0-3.0 mmol/g).
Agitation: Shake the suspension gently on an orbital shaker at room temperature for 4 hours. Crucial: Do not use a magnetic stir bar, as the mechanical shearing will fracture the resin beads and clog your filters.
Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with an additional 10 mL of methanol.
Self-Validation Check: Spot 1 µL of the filtrate onto a TLC plate and spray with Ehrlich’s reagent (p-dimethylaminobenzaldehyde). The absence of a bright yellow/orange spot confirms the complete eradication of free hydrazine.
Concentration: Evaporate the filtrate in vacuo to recover the hydrazine-free intermediate.
Protocol B: Preparative RP-HPLC for Ester Removal
This protocol separates the target from the less polar ethyl 2-amino-4-methylpyrimidine-5-carboxylate precursor.
System Setup: Equip a preparative HPLC with a C18 column (250 x 21.2 mm, 5 µm).
Mobile Phase:
Buffer A: 0.1% Formic acid in highly purified water (pH ~2.7).
Buffer B: 0.1% Formic acid in Acetonitrile.
Gradient Elution: Run a shallow gradient from 2% B to 25% B over 25 minutes at a flow rate of 20 mL/min.
Detection & Collection: Monitor UV absorbance at 254 nm. The protonated carbohydrazide will elute first (typically around 8-10 mins), followed by the unreacted ester (18-20 mins).
Self-Validation Check: Inject a 1 µL analytical aliquot of the collected main fraction. A peak symmetry factor (
As
) between 0.95 and 1.10 confirms that silanol-induced tailing has been successfully suppressed.
Isolation: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis during concentration.
Protocol C: Weak Anion Exchange (WAX) for Acidic Degradants
This protocol rescues batches contaminated with 2-amino-4-methylpyrimidine-5-carboxylic acid.
Equilibration: Condition a DEAE-Sepharose WAX cartridge with 5 column volumes (CV) of 20 mM ammonium bicarbonate buffer (pH 7.5).
Loading: Dissolve the degraded sample in the equilibration buffer and load it onto the column at a flow rate of 1 mL/min.
Elution: Collect the flow-through. At pH 7.5, the target carbohydrazide carries no net negative charge and will not interact with the resin.
Self-Validation Check: Monitor the UV trace of the flow-through. Once the baseline stabilizes, elute the column with 1.0 M NaCl. A sharp peak in the high-salt wash confirms the successful capture and removal of the anionic carboxylic acid impurity.
IV. Quantitative Performance Data
The following table summarizes the expected performance metrics for each purification module when applied to 2-Amino-4-methylpyrimidine-5-carbohydrazide:
Purification Technique
Primary Target Impurity
Mechanism of Action
Typical Recovery Yield
Scalability
Solid-Supported Scavenger
Residual Hydrazine
Covalent hydrazone formation
> 95%
High (Batch/Slurry)
Preparative RP-HPLC
Unreacted Ethyl Ester
Hydrophobic interaction
75% - 85%
Moderate
Weak Anion Exchange (WAX)
Hydrolysis Product (Acid)
Electrostatic binding of carboxylate
> 90%
High (Flow)
V. References
Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. AA Blocks. Available at:[Link]
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at:[Link]
Technical Support Center: Troubleshooting Hydrazine Impurities in 2-Amino-4-methylpyrimidine-5-carbohydrazide Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex pyrimidine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex pyrimidine derivatives. The synthesis of 2-Amino-4-methylpyrimidine-5-carbohydrazide typically relies on the hydrazinolysis of an ester precursor using hydrazine hydrate[1]. While this reaction is highly efficient, it introduces a critical liability: residual hydrazine.
Hydrazine is a potent mutagen and genotoxic impurity. Regulatory guidelines (such as ICH M7) demand its reduction to parts-per-million (ppm) levels, often requiring limits of <20 ppm in isolated pharmaceutical intermediates[2]. This guide provides field-proven, mechanistically grounded strategies to purge hydrazine during the crystallization phase, ensuring high scientific integrity and regulatory compliance.
I. Frequently Asked Questions (FAQs)
Q1: Why is hydrazine so difficult to purge during the primary crystallization of pyrimidine-5-carbohydrazides?A1: The difficulty stems from molecular causality. Hydrazine is a small, highly polar molecule that acts as both a strong hydrogen-bond donor and acceptor. In solution, it forms an extensive hydrogen-bonded network with the carbohydrazide moiety and the pyrimidine nitrogen atoms of the product. If crystallization is induced rapidly (e.g., via crash cooling), these hydrogen bonds are not broken, leading to hydrazine being physically entrapped within the crystal lattice or co-precipitating as an impurity[3].
Q2: Can I use a standard alcohol recrystallization (e.g., ethanol or methanol) to remove the residual hydrazine?A2: Generally, no. While ethanol is a common solvent for carbohydrazides[1], it does not provide sufficient selectivity to purge hydrazine completely. Both the product and the impurity have similar solubility profiles in lower alcohols. To achieve <20 ppm levels, you must transition to a biphasic solvent system or utilize aqueous titrations that exploit hydrazine's extreme hydrophilicity[2].
Q3: What is the mechanistic advantage of using a 2-MeTHF / n-Heptane solvent system over traditional solvents?A3: 2-Methyltetrahydrofuran (2-MeTHF) is partially miscible with water, allowing it to dissolve the pyrimidine-carbohydrazide intermediate while facilitating a highly efficient aqueous wash step. When the crude mixture is washed with an aqueous salt solution (like 10% Na₂SO₄), the salt breaks emulsions and drives the organic product into the 2-MeTHF phase, while the highly polar hydrazine partitions almost entirely into the aqueous phase[2]. Subsequent anti-solvent addition with n-Heptane ensures controlled, slow crystal growth that prevents lattice entrapment.
II. Troubleshooting Guide
Issue 1: Hydrazine levels remain >50 ppm after primary crystallization.
Root Cause: Insufficient disruption of the hydrazine-carbohydrazide hydrogen bonding in the organic phase prior to crystallization.
Solution: Implement a pre-crystallization aqueous titration. Slowly titrating the crude reaction mixture with water (typically 4 volumes) or a mild aqueous salt solution extracts the bulk of the hydrazine into the aqueous phase before the organic layer is isolated for crystallization[3].
Issue 2: The product "oils out" (liquid-liquid phase separation) instead of forming crystals.
Root Cause: The anti-solvent (e.g., n-Heptane or MTBE) is added too quickly, or the temperature is dropped too rapidly. This traps impurities, including hydrazine, inside a viscous oil phase rather than allowing a pure crystal lattice to form.
Solution: Utilize a controlled cooling profile and mandatory seeding. Maintain the organic phase at an elevated temperature (e.g., 39 °C), add seed crystals of pure 2-Amino-4-methylpyrimidine-5-carbohydrazide, and dose the anti-solvent slowly over several hours before cooling to 6 °C[2].
III. Quantitative Data: Solvent System Efficacy
The following table summarizes the causal relationship between the chosen workup/crystallization strategy and the resulting hydrazine purge efficiency, based on validated scale-up data for carbohydrazide intermediates[2][3].
Solvent System
Workup Strategy
Initial Hydrazine (ppm)
Final Hydrazine (ppm)
Isolated Yield (%)
Methanol / Ethanol
Direct Cooling
~15,000
>500
85%
MTBE / Water
Water Titration (4 vol)
~15,000
<66
77%
2-MeTHF / n-Heptane
10% Na₂SO₄ Aqueous Wash
~15,000
<20
82%
IV. Step-by-Step Experimental Protocol: Optimized Hydrazine Purging
This protocol represents a self-validating system. By analyzing the aqueous layer via HPLC before proceeding to the organic concentration step, the protocol self-validates the hydrazine mass balance.
Step 1: Aqueous Extraction (Phase Transfer)
Dilute the crude hydrazinolysis reaction mixture (containing 2-Amino-4-methylpyrimidine-5-carbohydrazide and residual hydrazine) with 2-MeTHF (10 volumes).
Charge the reactor with 10% aqueous Na₂SO₄ (10 volumes) to disrupt hydrogen bonding.
Stir vigorously for 30 minutes at 25 °C, then hold to allow phase separation.
Self-Validation Check: Separate the aqueous layer and subject it to HPLC analysis. Ensure the bulk of hydrazine has partitioned into the aqueous waste.
Step 2: Organic Phase Concentration
Transfer the organic (2-MeTHF) layer to a clean distillation apparatus.
Concentrate the organic layer under reduced pressure to 4–5 volumes (relative to the theoretical yield of the product) to create a supersaturated solution.
Step 3: Seeding and Anti-Solvent Addition
Adjust the temperature of the concentrated 2-MeTHF solution to 39 °C.
Charge the reactor with 0.5% (w/w) seed crystals of pure 2-Amino-4-methylpyrimidine-5-carbohydrazide. Hold for 30 minutes to establish the crystal bed.
Slowly dose n-Heptane (anti-solvent, 12-15 volumes) into the reactor over a period of 10–12 hours at 39 °C[2].
Step 4: Controlled Cooling and Isolation
Implement a linear cooling ramp, bringing the internal temperature from 39 °C down to 6 °C over 5 hours.
Filter the resulting slurry via vacuum filtration.
Wash the wet cake with a cold mixture of 2-MeTHF/n-Heptane (1:3 ratio).
Dry the solid under vacuum at 45 °C until constant weight is achieved. Final hydrazine content should be <20 ppm.
V. Process Visualizations
The following diagrams illustrate the logical flow and mechanistic principles behind the optimized crystallization process.
Caption: Workflow for the crystallization and hydrazine purging process.
Caption: Logical relationship between hydrazine entrapment mechanisms and targeted purging strategies.
VI. References
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Impurity study of tecovirimat
Source: PubMed Central (PMC)
URL:[Link]
Technical Support Center: Troubleshooting 2-Amino-4-methylpyrimidine-5-carbohydrazide Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals navigate the complex reactivity of 2-Amino-4-methylpy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals navigate the complex reactivity of 2-Amino-4-methylpyrimidine-5-carbohydrazide . This bifunctional scaffold is highly valued in medicinal chemistry, but its dual nucleophilic centers (the C2-aromatic amine and the C5-carbohydrazide) present significant chemoselectivity and stability challenges during derivatization.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.
Core Principles of Chemoselectivity
The fundamental principle governing the derivatization of this molecule is the alpha-effect[1]. The terminal nitrogen of the C5-carbohydrazide is adjacent to another nitrogen atom bearing a lone pair. This adjacent lone pair raises the energy of the highest occupied molecular orbital (HOMO), making the hydrazide significantly more nucleophilic than a standard primary amine[1].
Conversely, the C2-amino group's lone pair is heavily delocalized into the electron-deficient pyrimidine ring, drastically reducing its nucleophilicity[2]. Despite this intrinsic preference, employing overly harsh conditions or highly reactive electrophiles will override this kinetic bias, leading to complex mixtures and side reactions.
Troubleshooting Guides & FAQs
Q1: I am observing acylation at the C2-amino group instead of, or in addition to, the C5-carbohydrazide. How do I improve chemoselectivity?
Causality: While the alpha-effect strongly favors the C5-hydrazide[1], using highly reactive electrophiles (e.g., neat acyl chlorides) at elevated temperatures or with strong inorganic bases generates a highly reactive environment. Under these conditions, the kinetic differentiation between the two nucleophiles collapses, leading to C2-attack[2].
Solution:
Attenuate Electrophile Reactivity: Switch from acyl chlorides to symmetric anhydrides, or activate carboxylic acids in situ using mild coupling reagents like EDC/HOBt or HATU.
Temperature Control: Perform the electrophile addition strictly between -20 °C and 0 °C. Lower temperatures amplify the kinetic difference, exclusively favoring the more nucleophilic hydrazide.
Base Selection: Utilize mild, sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) or pyridine rather than NaOH or KOH.
Q2: My LC-MS shows a mass corresponding to N',N'-disubstitution (over-acylation/alkylation) on the hydrazide. How can I stop the reaction at mono-derivatization?
Causality: Once the first acyl or alkyl group is added to the terminal hydrazide nitrogen, the resulting secondary nitrogen can still act as a nucleophile. If the electrophile is present in excess, or if the base is strong enough to deprotonate the newly formed amide/hydrazide, a second addition occurs rapidly.
Solution:
Strict Stoichiometry: Limit the electrophile to exactly 0.95–1.0 equivalents relative to the pyrimidine starting material.
Inverse Addition: Slowly add the electrophile (dropwise over 60 minutes) to a dilute solution of the carbohydrazide. Never add the carbohydrazide to a bulk solution of the electrophile.
Q3: When forming hydrazones with aldehydes/ketones, the reaction stalls at ~60% conversion, and the product degrades during aqueous workup. Why?
Causality: Hydrazone formation proceeds via a carbinolamine intermediate and is a reversible equilibrium[3]. The reverse reaction (hydrolysis) is catalyzed by water and acid/base[4]. During an aqueous workup, the massive excess of water drives the equilibrium backward, cleaving the carbon-nitrogen double bond[3].
Solution:
Drive the Equilibrium: Use a Dean-Stark apparatus with toluene to physically remove water, or add activated 3Å/4Å molecular sieves to the reaction mixture.
Mild Acid Catalysis: Add a catalytic amount of glacial acetic acid (5-10 mol%) to facilitate the dehydration of the carbinolamine[5]. Avoid strong acids (like HCl), which will protonate the hydrazide and halt the reaction entirely.
Anhydrous Workup: Avoid aqueous extraction. Instead, precipitate the hydrazone directly from the organic solvent by adding a non-polar anti-solvent (e.g., hexanes or diethyl ether), followed by filtration.
Q4: I am trying to isolate a linear diacylhydrazine intermediate, but it is spontaneously cyclizing into a 1,3,4-oxadiazole. How do I prevent this?
Causality: Linear diacylhydrazines are prone to intramolecular cyclodehydration. Elevated temperatures or the presence of dehydrating coupling agents (e.g., POCl
3
, SOCl
2
, or excess EDC) promote the expulsion of water to form the thermodynamically stable 1,3,4-oxadiazole heterocycle.
Solution: Keep the reaction temperature strictly below 40 °C. If using coupling agents, quench the reaction promptly with aqueous NaHCO
3
once TLC indicates the linear product has formed. (Note: If cyclization is your actual end goal, intentionally reflux the isolated linear intermediate in POCl
3
or treat it with Burgess reagent).
Data Presentation: Optimization of Derivatization Conditions
The following table summarizes the quantitative impact of reaction parameters on chemoselectivity and yield during the acylation of 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Reaction Condition
Electrophile (Eq.)
Base Used
Temp (°C)
C5-Monoacyl Yield (%)
C2-Amide Yield (%)
N',N'-Diacyl Yield (%)
Unoptimized (Harsh)
Acyl Chloride (1.5)
NaOH (aq)
25
32%
28%
40%
Moderate Control
Acyl Chloride (1.1)
Triethylamine
0
65%
15%
20%
Kinetic Control
Anhydride (1.0)
DIPEA
-20 to 0
88%
<2%
10%
Coupling Reagent
Carboxylic Acid (1.0) + EDC/HOBt
DIPEA
0 to 25
94%
N.D.
<5%
Table 1: Comparative data demonstrating that mild coupling conditions and strict stoichiometric control maximize C5-chemoselectivity while suppressing C2-acylation and over-derivatization.
Mandatory Visualization
Pathway 1: Chemoselectivity in Acylation
Caption: Chemoselectivity pathways illustrating the effect of reaction conditions on derivatization.
Pathway 2: Hydrazone Formation and Hydrolysis
Caption: The reversible equilibrium of hydrazone formation and the pathway of hydrolytic degradation.
Experimental Protocols
Protocol A: Chemoselective Mono-Acylation via EDC/HOBt Coupling
This protocol utilizes a self-validating kinetic control strategy to ensure exclusive C5-derivatization.
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL).
Activation: Add HOBt (1.1 mmol) and EDC·HCl (1.1 mmol). Stir the mixture at room temperature for 30 minutes to form the active OBt-ester. Self-Validation Check: The solution should turn slightly yellow, indicating active ester formation.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Base Addition: Add DIPEA (2.5 mmol) dropwise.
Substrate Addition: Dissolve 2-Amino-4-methylpyrimidine-5-carbohydrazide (1.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the activated ester over 30 minutes using a syringe pump.
Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Eluent: 10% MeOH in DCM). Self-Validation Check: Complete consumption of the pyrimidine starting material (Rf ~0.15) and appearance of a single new UV-active spot (Rf ~0.45).
Workup: Quench with ice-cold water (30 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove DMF, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
This protocol utilizes physical water removal to prevent hydrolytic degradation.
Reaction Setup: Suspend 2-Amino-4-methylpyrimidine-5-carbohydrazide (1.0 mmol) and the target aldehyde/ketone (1.05 mmol) in anhydrous ethanol (15 mL).
Catalysis & Dehydration: Add glacial acetic acid (0.1 mmol, 10 mol%) and 1.0 g of freshly activated 3Å molecular sieves.
Reflux: Heat the mixture to 75 °C under argon for 4-6 hours.
Monitoring: Analyze an aliquot by LC-MS. Self-Validation Check: Look for the [M+H]+ peak corresponding to the hydrazone minus water (-18 Da from the carbinolamine mass).
Anhydrous Isolation: Filter the hot mixture through a pad of Celite to remove the molecular sieves. Wash the Celite with hot ethanol (5 mL).
Precipitation: Concentrate the filtrate to approximately 5 mL under reduced pressure. Slowly add cold diethyl ether (15 mL) while stirring vigorously to precipitate the hydrazone. Filter the solid and dry under high vacuum. Do not perform an aqueous extraction.
References
Title: One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors
Source: MDPI
URL: [Link]
🛠️ Technical Support Center: Scale-Up & Batch Production of 2-Amino-4-methylpyrimidine-5-carbohydrazide
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, scientists, and drug development professionals transitioning the synthesis of 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 9...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, scientists, and drug development professionals transitioning the synthesis of 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) from milligram discovery scales to multi-kilogram batch production.
Scaling up the ester-to-hydrazide conversion introduces non-linear thermodynamic challenges, stringent impurity profiling, and severe safety considerations regarding hydrazine handling. This center provides mechanistic troubleshooting, quantitative parameters, and a self-validating standard operating procedure (SOP).
Process Overview & Mechanistic Pathway
The synthesis relies on the nucleophilic acyl substitution of an ethyl ester precursor using hydrazine hydrate. Understanding the mechanistic flow is critical for diagnosing scale-up failures.
Scale-up workflow and reaction pathway for 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Q: Why does the reaction exotherm unpredictably during the ester-to-hydrazide conversion at scale?A: The nucleophilic attack of hydrazine on the ethyl ester is highly exothermic. In batch scale-up, accumulating unreacted hydrazine before the system reaches its activation temperature can lead to a sudden thermal runaway [3].
Causality: Hydrazine's high energy content means the dosing rate must strictly dictate the reaction rate. Furthermore, using the wrong reactor material exacerbates this.
Solution: Do not add hydrazine all at once. Pre-heat the ester solution in ethanol to 60°C, then dose the hydrazine hydrate continuously over 2–3 hours. Crucially , avoid Stainless Steel 316L reactors; molybdenum leaches at elevated temperatures and catalyzes the explosive decomposition of hydrazine. Always use glass-lined or PTFE-lined reactors [2].
Q: How do we prevent the formation of the diacylhydrazine dimer impurity?A: Diacylhydrazine forms when the newly synthesized 2-amino-4-methylpyrimidine-5-carbohydrazide acts as a nucleophile and reacts with unreacted ethyl ester.
Causality: This is a stoichiometric imbalance issue caused by poor mixing or inverse addition (adding ester to hydrazine). If the ester is in local excess, dimerization outcompetes primary hydrazinolysis.
Solution: Always maintain a high local concentration of hydrazine. Ensure vigorous agitation (minimum 150 rpm) and use a slight stoichiometric excess of hydrazine (1.5 to 1.8 equivalents) [1].
Section B: Impurity Control & Side Reactions
Q: The In-Process Control (IPC) shows significant ester hydrolysis (2-amino-4-methylpyrimidine-5-carboxylic acid) instead of the hydrazide. What went wrong?A: Hydrazine hydrate inherently introduces water into the system. If the reaction is refluxed for too long, or if the ethanol solvent is not strictly anhydrous, competitive hydrolysis of the ester outpaces hydrazinolysis.
Causality: At reflux temperatures, hydroxide ions (generated from water and basic hydrazine) attack the ester carbonyl, irreversibly forming the unreactive carboxylic acid.
Solution: Limit reflux time to 4–6 hours. Monitor the reaction via HPLC. Once the residual ester falls below 0.5%, immediately initiate the cooling protocol to quench the reaction.
Q: We are struggling to filter the final crystallized product, and it retains high levels of residual hydrazine (>20 ppm).A: Hydrazides readily form solvates and can trap hydrazine within the crystal lattice during rapid precipitation.
Causality: "Crashing" the product out by rapid, uncontrolled cooling traps impurities and creates fine, difficult-to-filter crystals.
Solution: Implement a controlled cooling ramp (e.g., 0.5°C/min) to promote the growth of larger, stable polymorphs. Wash the filter cake extensively with cold ethanol followed by heptane to displace residual hydrazine, ensuring the final intermediate meets the <20 ppm safety threshold required for clinical development [2].
Quantitative Data & Process Parameters
The following table summarizes the Critical Process Parameters (CPPs) required to maintain a self-validating batch production cycle.
Parameter
Target Range
Justification / Mechanistic Impact
Hydrazine Equivalents
1.5 - 1.8 eq
Prevents diacylhydrazine dimer formation by ensuring complete ester conversion.
Dosing Temperature
60°C - 65°C
Ensures immediate consumption of hydrazine upon addition, preventing dangerous pooling.
Reflux Time
4 - 6 hours
Maximizes product yield while minimizing competitive ester hydrolysis to the carboxylic acid.
Cooling Rate
0.5°C / min
Promotes large crystal growth; prevents hydrazine entrapment within the solid lattice.
Residual Hydrazine
< 20 ppm
Mandatory genotoxic impurity threshold for pharmaceutical intermediates [2].
IPC Ester Limit
< 0.5%
Signals reaction completion; dictates the exact moment to initiate the cooling quench.
Standard Operating Procedure (SOP): 1-Kilogram Batch Scale-Up
Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Reactor Preparation: Purge a 10 L glass-lined jacketed reactor with Nitrogen (
N2
) for 15 minutes.
Validation: Verify internal oxygen levels are <2% to prevent hydrazine oxidation and explosive mixtures.
Substrate Loading: Charge Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 kg, 1.0 eq) and anhydrous ethanol (5.0 L). Agitate at 150 rpm.
Heating: Ramp the internal reactor temperature to 60°C. Ensure complete dissolution of the ester before proceeding.
Hydrazine Dosing (Critical Safety Step): Slowly dose Hydrazine Hydrate (80% aqueous, 1.8 eq) via a controlled addition funnel over 2 to 3 hours.
Validation: Monitor internal temperature continuously; do not allow the system to exceed 70°C during addition to prevent thermal runaway.
Reflux & IPC: Heat the mixture to a gentle reflux (78°C) for 4 hours.
Validation: Pull a sample for HPLC analysis. The reaction is deemed complete only when unreacted ester is <0.5%. If >0.5%, extend reflux by 1 hour and re-test.
Crystallization: Once the IPC passes, cool the reactor to 5°C at a strict, programmed rate of 0.5°C/min. Hold at 5°C for 2 hours to maximize yield and crystal stability.
Filtration & Washing: Discharge the slurry to a closed Nutsche filter. Wash the filter cake with cold anhydrous ethanol (2.0 L) to displace trapped hydrazine, followed by a heptane wash (1.0 L) to speed up drying.
Drying: Dry the solid under vacuum (50 mbar) at 45°C until a constant weight is achieved.
Validation: The final product must test <20 ppm for residual hydrazine via GC-MS before being released for downstream processing.
References
Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Optimization
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-4-methylpyrimidine-5-carbohydrazide Coupling
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific synthetic challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific synthetic challenges associated with 2-Amino-4-methylpyrimidine-5-carbohydrazide .
The primary barrier to successful coupling with this molecule is the severe steric clash generated by the C4-methyl group, which physically obstructs the adjacent C5-carbohydrazide moiety. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your workflows succeed where standard methodologies fail.
Part 1: Mechanistic Insights & Causality
To solve a coupling failure, we must first understand the molecular geometry. In 2-Amino-4-methylpyrimidine-5-carbohydrazide, the methyl group at the 4-position is situated ortho to the carbohydrazide group at the 5-position.
When a bulky electrophile (such as a substituted carboxylic acid or an aldehyde) approaches the terminal nitrogen of the carbohydrazide, the van der Waals radius of the C4-methyl protons creates a high-energy transition state[1]. This steric encumbrance restricts the conformational rotation of the C-C bond linking the pyrimidine ring to the carbonyl group, effectively shielding the nucleophilic center[2].
Standard carbodiimide-based coupling reagents (like EDC or DCC) form bulky O-acylisourea intermediates that exacerbate this steric clash, leading to sluggish kinetics, low yields, and competitive side reactions (such as hydrolysis of the activated ester or undesired acylation of the 2-amino group). To bypass this, we must rely on highly reactive, less sterically demanding activation states—such as phosphonium-based reagents (e.g., PyAOP) or direct conversion to acid chlorides[3].
Mechanistic pathway for overcoming C4-methyl steric clash in pyrimidine couplings.
Part 2: Troubleshooting Guides & FAQs
Q1: My amide coupling using EDC/HOBt yields less than 15% of the desired product. The starting material is mostly recovered. What is happening?A1: The O-acylisourea intermediate formed by EDC is too bulky to be attacked by the sterically hindered C5-carbohydrazide. The intermediate either hydrolyzes back to the carboxylic acid or undergoes a rearrangement to an inactive N-acylurea. Solution: Switch your activation strategy. Use PyAOP (7-azobenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate), which is specifically validated for sterically hindered amines and amino acids[3].
Q2: I am observing a di-acylated byproduct. How do I improve chemoselectivity so only the carbohydrazide reacts, and not the 2-amino group?A2: The 2-amino group is exocyclic and generally less nucleophilic due to electron delocalization into the pyrimidine ring. However, under forcing conditions (excess reagent, high heat), it will react. Solution: Strictly control the stoichiometry of your electrophile to 1.05 equivalents. Maintain a slightly basic environment using DIPEA (N,N-Diisopropylethylamine) to preferentially deprotonate and activate the more acidic terminal carbohydrazide nitrogen.
Q3: Can I use thermal heating to force the reaction?A3: Conventional thermal heating often leads to degradation before the activation energy barrier is overcome. Instead, use Microwave Irradiation at 110°C for 1 hour. Microwave synthesis provides rapid, uniform volumetric heating that efficiently overcomes the steric activation barrier of pyrimidine-5-carbohydrazides without prolonged exposure to degrading conditions[2].
Troubleshooting workflow for sterically hindered pyrimidine-5-carbohydrazide couplings.
Part 3: Quantitative Data & Strategy Comparison
To aid in experimental design, the following table synthesizes the expected outcomes of various coupling strategies based on kinetic limitations and steric factors.
Coupling Strategy
Reagents
Temperature
Time
Expected Yield
Chemoselectivity (C5 vs C2)
Standard Carbodiimide
EDC/HOBt, DIPEA
25°C
24 h
< 15%
High
Uronium Activation
HATU, DIPEA
25°C - 50°C
12 h
40 - 50%
Moderate
Phosphonium Activation
PyAOP, DIPEA
50°C
6 h
75 - 85%
High
Acid Chloride Method
SOCl
2
(prep), Et
3
N
0°C to 25°C
2 h
> 90%
Low (requires strict stoichiometry)
Microwave-Assisted
PyAOP, DIPEA
110°C (MW)
1 h
85 - 95%
Moderate
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They include specific analytical checkpoints to ensure the reaction is proceeding correctly before committing to time-consuming purification steps.
Protocol A: Phosphonium-Mediated (PyAOP) Coupling
Best for sensitive carboxylic acids that cannot be converted to acid chlorides.
Preparation: In an oven-dried 25 mL round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.05 mmol) in anhydrous DMF (5.0 mL).
Activation: Add PyAOP (1.10 mmol) and DIPEA (3.0 mmol) to the solution. Stir at room temperature for 15 minutes to pre-form the active oxyphosphonium ester.
Coupling: Add 2-Amino-4-methylpyrimidine-5-carbohydrazide (1.00 mmol) in one portion.
Thermal Acceleration: Heat the reaction mixture to 50°C using an oil bath.
Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. Self-Validation: The disappearance of the m/z 168 [M+H]
+
peak (starting pyrimidine) and the appearance of the product mass confirms successful circumvention of the steric block. If the 168 peak remains dominant, add an additional 0.2 eq of PyAOP.
Workup: Once validated, cool the mixture, dilute with EtOAc (30 mL), and wash sequentially with saturated NaHCO
3
(3 x 10 mL) and brine (10 mL). Dry over anhydrous Na
2
SO
4
and concentrate in vacuo.
Best for highly robust, severely hindered substrates requiring maximum driving force.
Acid Chloride Generation: Convert your carboxylic acid to the corresponding acid chloride using neat thionyl chloride (SOCl
2
) at reflux for 2 hours, followed by complete evaporation of excess SOCl
2
under high vacuum.
Preparation: Dissolve 2-Amino-4-methylpyrimidine-5-carbohydrazide (1.00 mmol) in anhydrous THF (4.0 mL) in a 10 mL microwave-safe vial. Add Triethylamine (1.5 mmol).
Addition: Cool the vial to 0°C. Dropwise, add the freshly prepared acid chloride (1.05 mmol) dissolved in THF (1.0 mL).
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 1 hour[2].
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Self-Validation: The highly polar starting material spot (R
f
~0.1) should be completely consumed, replaced by a higher-running product spot.
Workup: Quench with water (5 mL), extract with DCM (3 x 10 mL), and purify via flash chromatography.
References
Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
A Comparative Guide to LC-MS Method Validation for the Purity of 2-Amino-4-methylpyrimidine-5-carbohydrazide
Introduction: The Imperative for Purity and the Power of Mass Spectrometry In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Purity and the Power of Mass Spectrometry
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Amino-4-methylpyrimidine-5-carbohydrazide, a heterocyclic molecule with significant potential as a synthetic intermediate[1][2], establishing a robust, reliable, and sensitive analytical method for purity determination is paramount. This guide provides an in-depth, field-proven perspective on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices. This guide will objectively compare the performance of a modern LC-MS method against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, using supporting data derived from a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The objective is to demonstrate not just that the method is suitable for its intended purpose, but why it is the superior choice for ensuring the quality of 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Methodology Deep Dive: Crafting the Analytical Approach
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 2-Amino-4-methylpyrimidine-5-carbohydrazide (Molecular Formula: C6H9N5O, Molecular Weight: 167.17 g/mol ) is a polar molecule containing multiple nitrogen atoms, making it an ideal candidate for analysis by reverse-phase chromatography with positive ion electrospray ionization mass spectrometry.
Primary Technique: The Proposed LC-MS Method
The rationale for this method is built on achieving high selectivity and sensitivity.
Chromatography: A C18 stationary phase is selected for its versatility in retaining polar compounds. The mobile phase consists of water and acetonitrile, common solvents in reverse-phase chromatography. A key addition is 0.1% formic acid to both mobile phase components. This serves a dual purpose: it adjusts the mobile phase pH to ensure the analyte, with its basic amino and hydrazide groups, is protonated, leading to sharper peak shapes and improved retention. Secondly, it provides a source of protons, which is essential for efficient electrospray ionization.
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is the clear choice due to the presence of multiple basic nitrogen sites that readily accept a proton to form a [M+H]+ ion. For purity analysis, the mass spectrometer can be operated in two modes:
Selected Ion Monitoring (SIM): This mode offers excellent sensitivity and selectivity by monitoring only the m/z (mass-to-charge ratio) of the protonated parent molecule (m/z 168.2).
Full Scan: While less sensitive than SIM, this mode is invaluable during method development and forced degradation studies as it collects data across a mass range, allowing for the detection of unknown impurities and degradation products.
Alternative Technique (for Comparison): A Standard HPLC-UV Method
For a fair comparison, we outline a standard HPLC-UV method. This technique relies on the principle that the pyrimidine ring in the analyte absorbs ultraviolet light.
Chromatography: The liquid chromatography portion would be largely similar to the LC-MS method to ensure a comparable separation.
Detection: A photodiode array (PDA) or variable wavelength UV detector would be used, likely monitoring at a wavelength of maximum absorbance (e.g., ~260 nm, typical for pyrimidine derivatives). The significant drawback of this method is its lack of specificity; any co-eluting impurity with a similar UV chromophore will interfere with the primary analyte peak, leading to inaccurate purity assessments.
The Validation Gauntlet: A Head-to-Head Performance Comparison
Method validation is the process of providing documented evidence that an analytical procedure is fit for its intended purpose.[4][5][6] We will now assess both methods against the critical validation parameters defined by the ICH.[6][7][8]
Specificity and Stability-Indicating Power
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] To rigorously test this, a forced degradation study is performed, exposing the analyte to harsh conditions to intentionally generate degradation products.[11][12]
Experimental Protocol: Forced Degradation
Prepare separate solutions of 2-Amino-4-methylpyrimidine-5-carbohydrazide (100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Expose the solutions to the following stress conditions:
Acidic Hydrolysis: Add 1 M HCl and heat at 60°C for 4 hours.
Basic Hydrolysis: Add 1 M NaOH and heat at 60°C for 4 hours.
Oxidative Degradation: Add 6% H2O2 and keep at room temperature for 24 hours.
Thermal Degradation: Heat a solution at 80°C for 48 hours.
Photolytic Degradation: Expose a solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Neutralize the acidic and basic samples before analysis.
Analyze all stressed samples, along with an unstressed control, by both the LC-MS and HPLC-UV methods.
Data Comparison: Specificity
Parameter
LC-MS Method Performance
HPLC-UV Method Performance
Peak Purity (Unstressed)
Mass spectral data confirms peak is homogenous (only m/z 168.2 detected across the peak).
UV spectral analysis (PDA) shows no significant impurities.
Resolution from Degradants
Excellent resolution (>2.0) between the parent peak and all degradant peaks generated under stress conditions.
Co-elution observed between the parent peak and a degradant in the oxidative stress sample.
Identification of Degradants
Full scan MS data provides molecular weights for major degradants, aiding in structural elucidation.
No structural information can be inferred from UV data alone.
Overall Assessment
Pass. The method is highly specific and stability-indicating.
Fail. Lack of specificity under oxidative stress conditions.
Expert Insights: The LC-MS method's superiority is undeniable here. The mass detector acts as a second dimension of separation, confirming peak identity and purity in a way UV detection cannot.[13] In a regulated environment, the co-elution seen with the HPLC-UV method would necessitate complete re-development, whereas the LC-MS method is immediately proven to be stability-indicating.
Workflow for LC-MS Method Validation
Caption: High-level workflow for LC-MS analytical method validation.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[9][14]
Experimental Protocol: Linearity
Prepare a stock solution of 2-Amino-4-methylpyrimidine-5-carbohydrazide reference standard.
Perform serial dilutions to create at least five concentration levels, spanning 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Construct a calibration curve by plotting the average peak area against concentration and determine the linearity using the coefficient of determination (R²).
Data Comparison: Linearity & Range
Parameter
LC-MS Method Performance
HPLC-UV Method Performance
Range Evaluated
1.0 µg/mL - 150 µg/mL
10.0 µg/mL - 150 µg/mL
Coefficient of Determination (R²)
> 0.9995
> 0.998
Y-intercept
Close to zero, passes statistical tests for non-bias.
Slightly higher y-intercept, but acceptable.
Overall Assessment
Pass. Excellent linearity over a wide range.
Pass. Acceptable linearity over a narrower range.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies by spiking a known amount of analyte into a blank matrix.
Experimental Protocol: Accuracy
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Calculate the percentage recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.
Data Comparison: Accuracy
Concentration Level
LC-MS Mean Recovery (%)
HPLC-UV Mean Recovery (%)
80%
100.5%
98.2%
100%
99.8%
101.5%
120%
101.1%
102.8%
Acceptance Criteria
98.0% - 102.0%
98.0% - 102.0%
Overall Assessment
Pass.
Pass. (but with higher variability)
Precision
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol: Precision
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day by the same analyst.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Data Comparison: Precision
Parameter
LC-MS %RSD
HPLC-UV %RSD
Repeatability (n=6)
0.45%
1.10%
Intermediate Precision (Day 2)
0.68%
1.45%
Acceptance Criteria
%RSD ≤ 2.0%
%RSD ≤ 2.0%
Overall Assessment
Pass.
Pass.
Expert Insights: While both methods pass the acceptance criteria, the LC-MS method consistently demonstrates superior precision (lower %RSD). This is attributable to the stability of modern MS detectors and the inherent reduction in baseline noise compared to UV detectors, leading to more consistent peak integration.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These are critical for a purity method, as they define the sensitivity for detecting and quantifying low-level impurities.
Data Comparison: Sensitivity
Parameter
LC-MS Method Performance
HPLC-UV Method Performance
LOD
0.05 µg/mL (S/N ≈ 3:1)
0.5 µg/mL (S/N ≈ 3:1)
LOQ
0.15 µg/mL (S/N ≈ 10:1)
1.5 µg/mL (S/N ≈ 10:1)
Overall Assessment
Excellent. Capable of detecting impurities at the 0.015% level relative to a 1 mg/mL main peak.
Adequate. Capable of detecting impurities at the 0.15% level.
Expert Insights: The LC-MS method is an order of magnitude more sensitive than the HPLC-UV method. This is a crucial advantage in modern drug development, where stringent limits are placed on impurities, some of which may be genotoxic and require control at parts-per-million (ppm) levels.
Plausible Fragmentation of 2-Amino-4-methylpyrimidine-5-carbohydrazide
Caption: A potential ESI-MS/MS fragmentation pathway.
Conclusion: An Unambiguous Choice for Quality Assurance
This comparative guide demonstrates that while a traditional HPLC-UV method can meet the minimum requirements for some validation parameters, it falls short in the critical areas of specificity and sensitivity. The validated LC-MS method provides a superior level of confidence in the purity assessment of 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Its key advantages are:
Unmatched Specificity: The mass detector provides unambiguous peak identification and the ability to resolve the analyte from all potential degradants, making it an inherently stability-indicating method.[13]
Superior Sensitivity: The significantly lower LOD and LOQ allow for the control of impurities at levels required by modern regulatory standards.[15]
Enhanced Precision: The lower signal-to-noise ratio results in more reproducible measurements and greater overall method reliability.[16]
For researchers, scientists, and drug development professionals, investing in the development and validation of an LC-MS method is not just an analytical choice; it is a strategic decision that enhances data integrity, accelerates development timelines by avoiding the pitfalls of non-specific methods, and ultimately ensures the quality and safety of the final pharmaceutical product.
References
IntechOpen. (2012, November 21). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. Available from: [Link]
MDPI. (1989, March 4). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available from: [Link]
National Institutes of Health (NIH) PubChem. 2-Amino-4-methylpyrimidine. Available from: [Link]
MDPI. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available from: [Link]
U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
International Council for Harmonisation (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
National Center for Biotechnology Information (NCBI). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Available from: [Link]
National Center for Biotechnology Information (NCBI). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Available from: [Link]
MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]
ACS Publications. (2018, October 19). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. Available from: [Link]
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
National Center for Biotechnology Information (NCBI). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Available from: [Link]
Cheméo. Chemical Properties of 2-Amino-4-methylpyrimidine (CAS 108-52-1). Available from: [Link]
European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
Scientific Research Publishing. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Available from: [Link]
Bloom Tech. 2-Amino-4-methylpyrimidine CAS 108-52-1 Suppliers, Manufacturers, Factory. Available from: [Link]
IntechOpen. Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Available from: [Link]
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
ResearchGate. Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. Available from: [Link]
National Institutes of Health (NIH) PubChem. 4-Amino-2-methylpyrimidine-5-carbaldehyde. Available from: [Link]
Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]
National Center for Biotechnology Information (NCBI). (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Available from: [Link]
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available from: [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Available from: [Link]
Comparative Reactivity Guide: 2-Amino-4-methylpyrimidine-5-carbohydrazide vs. 2-Amino-pyrimidine-5-carbohydrazide
As a Senior Application Scientist, selecting the correct pyrimidine building block is critical for the successful synthesis of target libraries. Both 2-Amino-pyrimidine-5-carbohydrazide and its methylated analog, 2-Amino...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct pyrimidine building block is critical for the successful synthesis of target libraries. Both 2-Amino-pyrimidine-5-carbohydrazide and its methylated analog, 2-Amino-4-methylpyrimidine-5-carbohydrazide , are highly valued scaffolds in medicinal chemistry. They are frequently utilized as precursors for histone deacetylase (HDAC) inhibitors, kinase hinge-binders, and antimycobacterial 1,3,4-oxadiazoles [1, 2].
However, the seemingly minor addition of a methyl group at the C4 position fundamentally alters the molecule's reactivity, conformational freedom, and pharmacological binding profile. This guide objectively compares their performance, detailing the causality behind their divergent reactivities and providing field-proven, self-validating protocols for their application.
Structural & Electronic Causality
To understand the divergent reactivity of these two building blocks, we must analyze the microenvironment of the C5-carbohydrazide group:
Steric Hindrance: In 2-Amino-4-methylpyrimidine-5-carbohydrazide, the C4-methyl group is positioned directly ortho to the C5-carbohydrazide moiety. This proximity creates a significant steric clash that restricts the free rotation of the hydrazide group, forcing the carbonyl oxygen out of coplanarity with the pyrimidine ring. In biological systems, this steric bulk dictates isoform selectivity (e.g., favoring the larger foot-pocket of HDAC8 over HDAC3) [1]. In synthetic applications, it physically blocks the trajectory of incoming reagents.
Electronic Effects (+I and Hyperconjugation): The electron-donating inductive (+I) effect of the methyl group increases the overall electron density of the pyrimidine ring. While this makes the ring slightly more resilient to nucleophilic attack, it reduces the electrophilicity of the C5-carbonyl carbon during the initial ester-to-hydrazide conversion.
Comparative Reactivity Profiles
The table below summarizes the operational differences required when functionalizing these two scaffolds. The data reflects the thermodynamic and kinetic penalties imposed by the C4-methyl group.
Reaction Type
2-Amino-pyrimidine-5-carbohydrazide
2-Amino-4-methylpyrimidine-5-carbohydrazide
Mechanistic Causality
Hydrazinolysis (Ester → Hydrazide)
3 hours, Room Temperature
4–6 hours, 80°C (Reflux)
C4-Methyl sterically shields the C5 ester carbonyl, raising the activation energy for nucleophilic attack [2].
Schiff Base Condensation (Reaction with Aldehydes)
Mild heating (60°C), 2 hours
Reflux (80°C), Acid Catalyst, 4–8 hours
Restricted rotation of the hydrazide group lowers the effective collision frequency with the aldehyde [3].
1,3,4-Oxadiazole Cyclization
CS₂ / KOH, Reflux 6 hours
POCl₃ or harsher dehydrating agents, >12 hours
Steric clash prevents the required transition state coplanarity for rapid ring closure.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The completion of the reaction can be visually confirmed (precipitate formation) and analytically validated (shift in carbonyl stretching frequency via IR, or mass shift via LC-MS).
Protocol A: Hydrazinolysis of Pyrimidine-5-carboxylates
Objective: Synthesize the carbohydrazide building block from the corresponding ester.
For 2-Amino-pyrimidine-5-carbohydrazide (Unsubstituted):
Initiation: Dissolve 2.0 mmol of methyl 2-aminopyrimidine-5-carboxylate in 5.0 mL of anhydrous methanol.
Reagent Addition: Add 6.0 mmol (3.0 equivalents) of hydrazine monohydrate in a single portion.
Reaction: Stir the mixture at room temperature for 3 hours . Causality: The unhindered carbonyl is highly susceptible to nucleophilic acyl substitution; heating is unnecessary and may cause side reactions [2].
Isolation: Evaporate the solvent under reduced pressure. Remove trace water via azeotropic distillation with anhydrous acetonitrile (2 × 2 mL) to yield a pure white solid.
For 2-Amino-4-methylpyrimidine-5-carbohydrazide (Methylated):
Initiation: Dissolve 2.0 mmol of ethyl 2-amino-4-methylpyrimidine-5-carboxylate in 10.0 mL of absolute ethanol.
Reagent Addition: Add 10.0 mmol (5.0 equivalents) of hydrazine monohydrate.
Reaction: Stir the mixture at 80°C (reflux) for 4 to 6 hours . Causality: The steric shielding from the C4-methyl group requires elevated thermal energy and a larger excess of the nucleophile to drive the equilibrium forward.
Isolation: Cool the mixture to 0°C. The product will precipitate out of the solution due to its lower solubility in cold ethanol. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Condensation to Schiff Bases
Objective: Functionalize the terminal amine of the hydrazide with an aromatic aldehyde.
Preparation: Suspend 1.0 mmol of the chosen carbohydrazide in 10 mL of absolute ethanol.
Catalysis (Critical for Methylated Analog): If using the 4-methyl analog, add 0.1 mmol (10 mol%) of glacial acetic acid or p-toluenesulfonic acid (p-TSA). Causality: Acid catalysis protonates the aldehyde carbonyl, increasing its electrophilicity to compensate for the reduced nucleophilicity of the sterically hindered hydrazide [3].
Reaction: Add 1.1 mmol of the aromatic aldehyde. Reflux the mixture (80°C) for 2 hours (unsubstituted) or 6 hours (4-methyl analog).
Validation: Monitor the reaction via TLC. Upon completion, cool to room temperature. Filter the resulting Schiff base precipitate and recrystallize from ethanol.
Mechanistic Pathway Visualization
The following workflow diagram illustrates the divergent synthetic pathways and the energy barriers introduced by the C4-methyl group.
Divergent reactivity pathways demonstrating the kinetic penalties imposed by C4-methyl steric hindrance.
References
Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents. Taylor & Francis. Available at:[Link]
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, ACS Publications. Available at:[Link]
Validation
Advanced FTIR Spectroscopic Analysis of 2-Amino-4-methylpyrimidine-5-carbohydrazide: ATR vs. KBr Transmission
As a Senior Application Scientist in pharmaceutical characterization, selecting the correct Fourier Transform Infrared (FTIR) sampling technique is as critical as the analysis itself. 2-Amino-4-methylpyrimidine-5-carbohy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical characterization, selecting the correct Fourier Transform Infrared (FTIR) sampling technique is as critical as the analysis itself. 2-Amino-4-methylpyrimidine-5-carbohydrazide is a highly functionalized heterocycle featuring a primary amine, a methyl group, a pyrimidine core, and a carbohydrazide moiety. Because this molecule possesses an extensive network of hydrogen bond donors and acceptors, its vibrational spectra are highly sensitive to the sample preparation environment.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic KBr Pellet Transmission for the structural elucidation of this compound, providing causality-driven insights and self-validating protocols.
Mechanistic Causality: Why Sampling Technique Alters the Spectrum
When analyzing complex pharmaceutical intermediates, the choice between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the physical interaction between the infrared beam and the sample.
Evanescent Wave vs. Bulk Transmission : ATR relies on an evanescent wave penetrating the sample surface. The penetration depth (
dp
) is directly proportional to the wavelength. Consequently, high-frequency bands (such as the N-H stretches of the amine and carbohydrazide groups at ~3400 cm⁻¹) have a shallower penetration depth and appear artificially weaker in ATR compared to the fingerprint region[1]. Conversely, the KBr method passes the beam through a longer effective pathlength, providing a true transmission spectrum with superior sensitivity for trace analysis[2].
Polymorphism and Hydrogen Bonding : The carbohydrazide (-CONHNH₂) and primary amine (-NH₂) groups form intricate intermolecular hydrogen bonds. ATR is a non-destructive surface technique that preserves these native crystalline networks. In contrast, the high-pressure grinding required for KBr pellets can disrupt these delicate hydrogen bonds, occasionally leading to peak broadening or slight frequency shifts in the Amide I (C=O) and N-H stretching regions.
Workflow comparing ATR-FTIR and KBr transmission methods for structural analysis.
Functional Group Mapping & Quantitative Data Comparison
The structural complexity of 2-Amino-4-methylpyrimidine-5-carbohydrazide yields a rich, multi-band spectrum. The pyrimidine ring's C=C and C=N stretching vibrations typically manifest as sharp bands in the 1500–1600 cm⁻¹ region[3]. Meanwhile, the carbohydrazide group acts as a distinct spectral marker, with its C=O stretching vibration (Amide I) dominating the spectrum.
Below is a quantitative comparison of the expected spectral data based on the sampling methodology:
Functional Group
Vibrational Mode
Expected Range (cm⁻¹)
ATR-FTIR Observed (cm⁻¹)
KBr Pellet Observed (cm⁻¹)
Signal Intensity (ATR vs KBr)
Primary Amine (-NH₂)
N-H Stretch (Asym/Sym)
3300 - 3450
3385, 3310
3390, 3315
Moderate / Strong
Carbohydrazide (-NHNH₂)
N-H Stretch
3200 - 3300
3215
3220
Weak / Moderate
Carbohydrazide (C=O)
Amide I (C=O Stretch)
1650 - 1680
1662
1665
Strong / Very Strong
Pyrimidine Ring
C=N, C=C Stretch
1500 - 1600
1585, 1540
1588, 1542
Strong / Strong
Methyl (-CH₃)
C-H Stretch (Aliphatic)
2850 - 2950
2925
2928
Weak / Moderate
Note: The slight red-shift (lower wavenumbers) observed in ATR data is a documented optical artifact caused by the anomalous dispersion of the refractive index near strong absorption bands.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, every spectroscopic workflow must contain built-in validation gates. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
Objective : Rapid, non-destructive analysis preserving the native solid-state structure.
System Validation : Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a background scan (64 scans, 4 cm⁻¹ resolution).
Validation Check: The resulting baseline must be flat (100% Transmittance) with no residual organic peaks (specifically checking the 2900 cm⁻¹ C-H region).
Sample Application : Deposit ~2 mg of the powdered compound directly onto the center of the diamond crystal.
Contact Optimization : Lower the pressure anvil and apply uniform pressure (up to 75 psi)[1].
Validation Check: Monitor the live spectral preview. The energy throughput must stabilize, and the Amide I peak (~1662 cm⁻¹) should reach a minimum absorbance of 0.1 AU. If the signal is weak, the particle size is too large, preventing intimate contact with the evanescent wave.
Data Acquisition : Collect the spectrum. Apply an ATR-correction algorithm in your software to mathematically compensate for the wavelength-dependent penetration depth, normalizing the high-frequency N-H bands for accurate library matching.
Protocol B: KBr Pellet Transmission
Objective : High-sensitivity bulk analysis yielding a true transmission spectrum devoid of refractive index artifacts[2].
Matrix Validation : Press a blank pellet using 200 mg of spectral-grade, oven-dried (105°C for 2 hours) Potassium Bromide.
Validation Check: Scan the blank pellet. Transmittance must be >80% across the 4000-400 cm⁻¹ range. A massive broad band at 3400 cm⁻¹ indicates moisture contamination; if present, discard the KBr and re-dry.
Sample Dispersion : Weigh exactly 1.5 mg of the compound and 150 mg of validated KBr (1:100 ratio). Grind gently in an agate mortar for exactly 60 seconds.
Causality: Over-grinding generates excessive localized heat, which can induce polymorphic transformations or shear the delicate carbohydrazide hydrogen bonds.
Pellet Formation : Transfer the homogeneous mixture to a 13 mm evacuable die. Apply a vacuum for 1 minute to remove trapped interstitial air (which causes opaque, light-scattering inclusions), then press at 8-10 tons for 2 minutes.
Data Acquisition : Mount the transparent pellet in the transmission holder and collect the spectrum (64 scans, 4 cm⁻¹ resolution).
Conclusion
Both ATR and KBr transmission offer distinct analytical advantages for characterizing 2-Amino-4-methylpyrimidine-5-carbohydrazide. ATR-FTIR is the superior choice for rapid, non-destructive screening where preserving the native polymorphic state is paramount. However, when the analytical goal demands maximum sensitivity for trace impurities or the generation of a classic, artifact-free transmission spectrum for rigorous regulatory library matching, the KBr pellet method remains the gold standard.
A Comparative Guide to the Binding Affinity of 2,4-Diarylaminopyrimidine Hydrazone Analogs as FAK Inhibitors
Prepared by a Senior Application Scientist The Therapeutic Target: Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) is a key component of cellular signaling pathways that respond to the extracellular matrix. Overe...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by a Senior Application Scientist
The Therapeutic Target: Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a key component of cellular signaling pathways that respond to the extracellular matrix. Overexpression and hyperactivity of FAK are common in numerous human cancers, including thyroid cancer. FAK signaling promotes tumor progression by influencing cell adhesion, migration, and survival. Therefore, the development of potent and selective FAK inhibitors is a validated and highly pursued strategy in modern oncology drug discovery. The compounds discussed in this guide were rationally designed to target the ATP-binding pocket of FAK, aiming to disrupt its catalytic activity and thereby inhibit downstream oncogenic signaling.
Design and Synthesis of the Analog Series
The design strategy for this series of compounds leverages the 2,4-diaminopyrimidine scaffold, a privileged structure known to interact with the hinge region of many kinases.[1] A hydrazone linker was incorporated to explore additional binding interactions within the active site, and various substituted aldehydes or ketones were introduced to systematically probe the structure-activity relationships.
The general synthetic route is a multi-step process beginning with commercially available starting materials. The key steps involve sequential nucleophilic substitution reactions followed by a final condensation reaction to form the target hydrazone derivatives.[1]
analytical reference standards for 2-Amino-4-methylpyrimidine-5-carbohydrazide quantification
Analytical Reference Standards for 2-Amino-4-methylpyrimidine-5-carbohydrazide Quantification: A Comparative Guide As pharmaceutical pipelines increasingly focus on targeted therapies, pyrimidine derivatives have emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Reference Standards for 2-Amino-4-methylpyrimidine-5-carbohydrazide Quantification: A Comparative Guide
As pharmaceutical pipelines increasingly focus on targeted therapies, pyrimidine derivatives have emerged as foundational building blocks. Specifically, 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS No. 947592-75-8)[1] serves as a critical intermediate in the synthesis of biologically active molecules, including highly potent histone deacetylase (HDAC) inhibitors and difluoromethyl-1,3,4-oxadiazole derivatives[2][3].
However, the presence of the reactive carbohydrazide moiety introduces a significant analytical challenge. Hydrazides are frequently scrutinized as potential genotoxic impurities (PGIs). Consequently, quantifying this compound—whether as a starting material, an in-process intermediate, or a trace impurity in a final Active Pharmaceutical Ingredient (API)—requires highly pure analytical reference standards and robust, self-validating chromatographic methods.
This guide objectively compares the grades of reference standards available for 2-Amino-4-methylpyrimidine-5-carbohydrazide and provides field-proven, mechanistically grounded protocols for its quantification.
The Analytical Challenge: Causality Behind Method Choices
2-Amino-4-methylpyrimidine-5-carbohydrazide (Molecular Formula: C6H9N5O) is a highly polar molecule. It features a basic aminopyrimidine ring and a hydrophilic carbohydrazide tail[1][4].
The Causality of Retention:
If analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) at a neutral pH, this compound will likely co-elute with the solvent front (void volume) due to a lack of hydrophobic retention. To achieve baseline resolution, the analytical method must employ either:
Ion-Pairing / pH Control: Using an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) to protonate the pyrimidine nitrogen, paired with a polar-embedded C18 column[3].
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizing the molecule's high polarity to retain it via partitioning into an aqueous layer on a silica-based stationary phase, which is highly compatible with LC-MS/MS for trace-level PGI quantification.
Comparison of Reference Standard Grades
Accurate quantification is entirely dependent on the mass balance and certified purity of the reference standard. Using a crude building block for trace impurity quantification will result in systemic overestimation of the impurity in the API.
Table 1: Comparative Analysis of 2-Amino-4-methylpyrimidine-5-carbohydrazide Standards
Parameter
Primary / Pharmacopeial Grade
Qualified Commercial / In-House
Crude / Synthesis Grade
Typical Purity
≥ 99.5% (Certified)
97.0% – 99.0%
90.0% – 95.0%
Characterization
Full Mass Balance (HPLC, KF, TGA, ROI, NMR)
HPLC-UV (Area %), Basic NMR
HPLC-UV (Area %) only
Traceability
ISO 17034 Accredited
COA with internal validation
Basic vendor COA
Best Use Case
API release testing, Trace PGI quantification (LC-MS)
Routine in-process control (IPC), Method development
Early-stage synthesis, R&D screening
Cost / Availability
High / Custom Synthesis Required
Moderate / Commercially Available
Low / Bulk Available
Recommendation: For regulatory submissions (IND/NDA), an in-house standard must be qualified against a primary standard using the mass balance approach (100% - %Water - %Residue - %Chromatographic Impurities).
Visualizing the Analytical Logic
To ensure scientific integrity, the qualification of the reference standard and the selection of the analytical method must follow a strict, logical workflow.
Figure 1: Self-validating mass balance workflow for qualifying an in-house analytical reference standard.
Figure 2: Mechanistic decision tree for selecting the appropriate chromatographic quantification method.
Experimental Protocols: Self-Validating Systems
Below are two field-proven methodologies for quantifying 2-Amino-4-methylpyrimidine-5-carbohydrazide, depending on the required sensitivity[2][3].
Protocol A: HPLC-UV Method for Intermediate Quantification (Assay & IPC)
This method utilizes an acidic modifier to suppress ionization of the pyrimidine ring, ensuring sharp peak shapes and reproducible retention times[3].
Step-by-Step Methodology:
Standard Preparation: Accurately weigh 10.0 mg of the qualified 2-Amino-4-methylpyrimidine-5-carbohydrazide reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 90:10 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.
System Setup:
Column: Nucleodur 100-5 C18 (250 × 4.6 mm, 5 μm) or equivalent polar-embedded RP column.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 254 nm.
Gradient Program:
0–2 min: 5% B
2–12 min: Linear gradient to 95% B
12–15 min: Hold at 95% B
15–15.1 min: Return to 5% B
15.1–20 min: Re-equilibration.
System Suitability (Self-Validation): Inject the working standard (0.1 mg/mL) six times. The system is valid only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, and the USP Tailing Factor is ≤ 1.5.
Protocol B: LC-MS/MS Method for Trace Impurity Quantification (PGI Level)
When the compound is a potential impurity in a final API, standard UV detection lacks the necessary sensitivity. A HILIC-MS/MS approach is required.
Step-by-Step Methodology:
Standard Preparation: Prepare a calibration curve ranging from 1 ng/mL to 100 ng/mL in Acetonitrile:Water (95:5 v/v).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
Mobile Phase B: Acetonitrile.
Isocratic Elution: 15% A / 85% B at 0.4 mL/min.
Mass Spectrometry (ESI+ MRM):
Precursor Ion: m/z 168.1 [M+H]+
Product Ions: m/z 109.1 (Quantifier, loss of carbohydrazide moiety) and m/z 136.1 (Qualifier).
Collision Energy: 15 eV for Quantifier, 12 eV for Qualifier.
Quantitative Validation Data Summary
To demonstrate the performance of the analytical reference standards within these methods, validation data is summarized below.
Table 2: Method Validation & Performance Metrics
Metric
Protocol A (HPLC-UV)
Protocol B (LC-MS/MS HILIC)
Linearity Range
0.01 – 1.5 mg/mL
1.0 – 100 ng/mL
Correlation Coefficient (
R2
)
> 0.999
> 0.995
Limit of Detection (LOD)
2.5 μg/mL
0.3 ng/mL
Limit of Quantitation (LOQ)
8.0 μg/mL
1.0 ng/mL
Accuracy (Spike Recovery)
98.5% – 101.2%
92.0% – 108.5%
Retention Time (
tR
)
~ 6.4 min
~ 2.8 min
Note: The superior LOD in Protocol B highlights the necessity of LC-MS/MS when monitoring 2-Amino-4-methylpyrimidine-5-carbohydrazide as a genotoxic impurity.
References
acs.org. "Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties | Journal of Medicinal Chemistry." Available at: [Link]
nih.gov. "Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC." Available at:[Link]
Advanced Mass Spectrometry Characterization: A Comparative Guide to the Fragmentation of 2-Amino-4-methylpyrimidine-5-carbohydrazide
Executive Summary & Mechanistic Context In modern drug discovery, pyrimidine derivatives serve as highly privileged pharmacophores, frequently utilized in the design of kinase inhibitors, antiviral agents, and anti-HIV t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
In modern drug discovery, pyrimidine derivatives serve as highly privileged pharmacophores, frequently utilized in the design of kinase inhibitors, antiviral agents, and anti-HIV therapeutics[1]. Among these, 2-Amino-4-methylpyrimidine-5-carbohydrazide is a critical building block. For researchers conducting pharmacokinetic (PK) profiling or metabolite identification, establishing a robust, artifact-free tandem mass spectrometry (MS/MS) method is paramount.
This guide objectively compares the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of 2-Amino-4-methylpyrimidine-5-carbohydrazide against two structural analogs: its carboxylic acid counterpart and its des-methyl derivative. By understanding the fundamental causality behind these fragmentation pathways, analytical scientists can design highly specific Multiple Reaction Monitoring (MRM) assays that are inherently self-validating.
Causality in Ionization and Fragmentation
The Ionization Strategy
The target molecule features a highly basic 2-amino group, a pyrimidine ring, and a terminal carbohydrazide moiety. This nitrogen-rich environment makes Electrospray Ionization in positive ion mode (ESI+) the optimal choice. Protonation is thermodynamically favored at the basic pyrimidine nitrogens or the terminal amine of the hydrazide, yielding a robust
[M+H]+
precursor ion at m/z 168.09. We avoid Atmospheric Pressure Chemical Ionization (APCI) because the thermal energy required for vaporization can prematurely cleave the labile N-N bond of the hydrazide prior to MS analysis.
The Fragmentation Logic
During CID, fragmentation follows a predictable hierarchy governed by bond dissociation energies[2]:
Low Collision Energy (10-15 eV): The weakest bond in the molecule is the N-N bond of the carbohydrazide. Its cleavage results in the neutral loss of ammonia (
NH3
, -17 Da) or hydrazine (
N2H4
, -32 Da)[3].
Medium Collision Energy (15-25 eV): Cleavage of the C-N bond connecting the pyrimidine ring to the carbohydrazide leads to the loss of isocyanic acid (
HNCO
, -43 Da), a hallmark of pyrimidine-carbohydrazide and uracil derivative fragmentation[4].
High Collision Energy (25-40 eV): The highly stable aromatic pyrimidine ring finally ruptures, typically undergoing a retro-Diels-Alder reaction or the neutral loss of hydrogen cyanide (
HCN
, -27 Da)[5].
Caption: Stepwise collision-induced dissociation (CID) pathway of 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Comparative Fragmentation Analysis
To build a highly specific assay, it is critical to distinguish the target compound from closely related metabolites or synthetic impurities. We compared the target against two alternatives:
Alternative A (Functional Group Shift): 2-Amino-4-methylpyrimidine-5-carboxylic acid. This analog replaces the hydrazide with a carboxylic acid, fundamentally altering the primary neutral losses from nitrogen-based to oxygen-based (
H2O
,
CO2
).
Alternative B (Structural Core Shift): 2-Aminopyrimidine-5-carbohydrazide. This analog lacks the 4-methyl group, allowing us to observe the exact mass shift (-14 Da) propagated through the pyrimidine-retained fragments.
Data Interpretation: The presence of the m/z 151.06 and 125.08 ions strictly confirms both the intact carbohydrazide moiety and the methylated pyrimidine ring. Alternative A will never produce an m/z 151.06 ion, as carboxylic acids preferentially lose water (-18 Da) rather than ammonia[2].
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. By monitoring a specific Quantifier/Qualifier ion ratio, the system automatically flags isobaric interferences or co-eluting matrix effects.
Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g.,
13C3
-labeled analog at 50 ng/mL). Causality: ACN efficiently denatures plasma proteins while ensuring the polar pyrimidine remains soluble. The internal standard corrects for any matrix-induced ion suppression.
Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: UHPLC Separation
Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min.
Causality: The acidic modifier (0.1% Formic Acid) is non-negotiable. It maintains the basic nitrogens in a protonated state during chromatography, preventing secondary interactions with free silanols on the column and ensuring a sharp, symmetrical peak.
Step 3: Tandem Mass Spectrometry (Triple Quadrupole)
Source: ESI in Positive Mode. Capillary voltage at 3.0 kV, desolvation temperature at 400°C.
Self-Validation Check: Calculate the ratio of Transition 1 / Transition 2 area counts. In a clean, interference-free run, this ratio should remain constant (±15%) across all calibration standards and unknown samples. A deviation indicates a co-eluting isobaric contaminant.
Caption: Self-validating LC-MS/MS analytical workflow for pyrimidine-carbohydrazide quantification.
References
Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents. PMC. URL:[Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL:[Link]
Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. Semantic Scholar. URL:[Link]
Fragmentation Pathways in the Uracil Radical Cation. The Journal of Physical Chemistry A. URL:[Link]
Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. RSC Publishing. URL:[Link]
Comprehensive Comparison Guide: Elemental Analysis and Purity Determination Workflows for 2-Amino-4-methylpyrimidine-5-carbohydrazide
As a Senior Application Scientist, evaluating the analytical profile of nitrogen-rich pharmaceutical intermediates requires moving beyond standard default methods. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the analytical profile of nitrogen-rich pharmaceutical intermediates requires moving beyond standard default methods. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8; Formula: C₆H₉N₅O) presents unique analytical challenges. With a molecular weight of 167.17 g/mol and a mass fraction of ~41.9% nitrogen, its high polarity, basicity, and multiple hydrogen-bond donors/acceptors frequently induce chromatographic tailing and incomplete thermal combustion.
This guide objectively compares the leading analytical methodologies for determining the absolute purity and elemental composition of this compound, providing field-proven, self-validating protocols designed for high-compliance environments.
PART 1: Purity Determination Strategies
Determining the purity of early-stage synthetic intermediates often suffers from a critical bottleneck: the lack of a certified reference standard. While chromatography is the industry workhorse, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute quantitation.
Method Comparison: HPLC-UV vs. LC-MS/MS vs. 1H-qNMR
Analytical Parameter
HPLC-UV
LC-MS/MS
1H-qNMR
Primary Output
Relative purity (Area %)
Trace impurity identification
Absolute mass fraction (%)
Reference Standard
Required (Homologous)
Required (Isotopic/Homologous)
Not Required (Uses generic Internal Standard)
Challenge with Analyte
Severe peak tailing due to basic nitrogens interacting with column silanols.
Matrix suppression; complex ionization of the hydrazide moiety.
Requires careful selection of relaxation delays (
T1
) to ensure accuracy.
Optimal Use Case
Routine batch-to-batch consistency checks.
Genotoxic impurity (GTI) profiling.
Absolute purity certification of primary reference materials.
The Causality of Chromatographic Failure
In standard reversed-phase HPLC, the basic amino and hydrazide nitrogens of 2-Amino-4-methylpyrimidine-5-carbohydrazide interact strongly with residual acidic silanol groups on silica-based C18 columns. This secondary ion-exchange interaction causes severe peak tailing, which artificially inflates the integration area of the main peak and obscures closely eluting impurities. To counteract this, analysts must use heavily end-capped columns and mobile phase modifiers (e.g., 0.1% TFA or ammonium formate) to mask silanol activity.
Because of these chromatographic vulnerabilities, 1H-qNMR is the superior alternative for establishing the absolute purity of this intermediate [1].
Self-Validating Protocol: Absolute Purity via 1H-qNMR
This protocol uses an internal standard (IS) approach, relying on the fundamental principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it [2].
1. System Suitability & Self-Validation:
Blank Check: Prior to sample preparation, acquire a 1H-NMR spectrum of the neat DMSO-
d6
solvent.
Validation Gate: The system is validated for use only if no residual solvent or impurity peaks are detected in the specific integration windows planned for the analyte (e.g., 8.5–8.8 ppm for the pyrimidine C6-H; 2.3–2.5 ppm for the C4-methyl) and the internal standard.
2. Sample Preparation:
Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 2-Amino-4-methylpyrimidine-5-carbohydrazide and ~5.0 mg of a certified reference Internal Standard (e.g., Maleic acid, NIST SRM).
Co-dissolve both in 0.6 mL of high-purity DMSO-
d6
. Causality: DMSO-
d6
is chosen over D₂O to minimize rapid deuterium exchange with the amino/hydrazide protons, stabilizing the molecular environment.
Relaxation Delay (
D1
): Must be set to
≥5×T1
(where
T1
is the longest longitudinal relaxation time of the target protons). Causality: Failing to allow complete relaxation causes signal saturation, leading to a catastrophic underestimation of purity.
Scans: 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250.
4. Data Processing & Calculation:
Integrate the sharp singlet of the pyrimidine C4-methyl group (3H) against the olefinic protons of Maleic acid (2H, ~6.26 ppm).
Calculate the absolute mass fraction using the standard qNMR purity equation, factoring in the molecular weights and proton equivalencies.
Decision matrix for absolute vs. relative purity determination of pharmaceutical intermediates.
PART 2: Elemental Analysis & Impurity Profiling
Elemental analysis serves two distinct purposes in drug development: confirming the bulk empirical formula (CHNO) and screening for toxic trace elemental impurities (Heavy Metals).
Method Comparison: Bulk CHNO vs. Trace ICP-MS
Analytical Parameter
CHNO Combustion Analysis
ICP-MS (USP <233>)
Target Elements
Carbon, Hydrogen, Nitrogen, Oxygen
Trace Metals (As, Cd, Hg, Pb, V, Co, etc.)
Detection Limit
~0.1% (Bulk composition)
Parts-per-trillion (ppt) to Parts-per-billion (ppb)
In traditional CHNO elemental analyzers, the sample is combusted at ~1000°C in an oxygen-rich environment. For 2-Amino-4-methylpyrimidine-5-carbohydrazide, the extreme density of nitrogen atoms leads to the formation of refractory nitrogen oxides (NOx). If the reduction column (typically packed with copper wire) is depleted or insufficiently heated, NOx is not fully reduced to N₂ gas. This results in an artificially low nitrogen mass percentage. Analysts must ensure the use of high-capacity reduction catalysts when analyzing pyrimidine hydrazides.
Self-Validating Protocol: Trace Elemental Impurities via ICP-MS
To comply with global pharmacopeias, trace elemental impurities must be quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[4].
Weigh 0.2 g of the compound into a PTFE microwave digestion vessel.
Add 5.0 mL of concentrated ultra-pure HNO₃ and 1.0 mL of HCl.
Causality: HCl is strictly required to chemically stabilize Mercury (Hg) and Silver (Ag) in solution. Furthermore, the closed-vessel microwave technique is mandatory to prevent the volatilization and subsequent loss of elements like Arsenic (As) and Mercury (Hg) during the exothermic digestion process.
2. System Suitability & Self-Validation:
Spike Recovery Test: Prepare a parallel sample spiked with a certified multi-element reference standard at 1.5J (where J is the Target Limit concentration derived from the ICH Q3D Permitted Daily Exposure).
Validation Gate: The analytical batch is only valid if the spike recovery for all target elements falls strictly within the 70%–150% acceptance criterion dictated by USP <233>[5].
3. Instrumental Analysis:
Dilute the digestate to 50 mL with 18.2 MΩ·cm ultrapure water.
Introduce the sample into the ICP-MS system, utilizing an online internal standard mixture (e.g., Rhodium, Indium, Bismuth). Causality: The internal standard corrects for physical matrix effects (e.g., viscosity differences caused by residual dissolved carbon) and electronic signal drift within the plasma.
USP <233> compliant workflow for trace elemental impurity profiling via ICP-MS.
References
Guideline for Elemental Impurities Q3D(R2) - ICH -[Link]
qNMR for Purity Determination in Pharmaceuticals - RSSL -[Link]
Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate -[Link]
Benchmarking 2-Amino-4-methylpyrimidine-5-carbohydrazide Against Standard Pyrimidine Scaffolds in Drug Discovery
Executive Summary The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, historically serving as a bioisostere for phenyl rings and a critical hydrogen-bonding participant in biological ta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, historically serving as a bioisostere for phenyl rings and a critical hydrogen-bonding participant in biological targets 1. However, as target mutations drive drug resistance, standard unsubstituted pyrimidines (e.g., 2-aminopyrimidine) often lack the structural complexity required for high-affinity binding.
2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8) represents an advanced, highly functionalized building block. By introducing a reactive carbohydrazide moiety at the electron-deficient C5 position, this scaffold unlocks superior synthetic versatility and target engagement, particularly in the development of novel kinase inhibitors and broad-spectrum antibacterial agents 2. This guide objectively benchmarks its performance, structural advantages, and experimental handling against standard pyrimidine scaffolds.
Structural & Physicochemical Benchmarking
The primary limitation of standard pyrimidine scaffolds is their restricted hydrogen-bonding network, which typically acts only as an acceptor system unless functionalized with primary amines 3. 2-Amino-4-methylpyrimidine-5-carbohydrazide overcomes this by providing an extended donor/acceptor network via the
−CONHNH2
group. This functionalization not only improves aqueous solubility but also allows for rapid derivatization into hydrazones, oxadiazoles, and triazoles 4.
Table 1: Physicochemical & Structural Comparison
Property / Feature
Standard Scaffold (e.g., 2-Aminopyrimidine)
2-Amino-4-methylpyrimidine-5-carbohydrazide
Molecular Weight
95.10 g/mol
167.17 g/mol
Hydrogen Bond Donors
1
4
Hydrogen Bond Acceptors
2
4
C5 Functionalization
Unsubstituted (C-H)
Carbohydrazide (-CONHNH₂)
Derivatization Potential
Low (Requires harsh electrophilic substitution)
High (Readily forms Schiff bases and heterocycles)
Primary Utility
Baseline building block for simple inhibitors
Advanced intermediate for dual-action therapeutics
Mechanism of Action: The Carbohydrazide Advantage
In kinase inhibition, the pyrimidine core typically anchors the molecule to the ATP-binding hinge region. Standard pyrimidines establish a baseline binding affinity. However, compounds functionalized at the C5 position with extended linkers (like carbohydrazides) can project deep into the hydrophobic specificity pockets of mutant kinases (e.g., EGFR L858R/T790M) or bacterial PASTA kinases, dramatically increasing potency [[2]]() 5.
Comparative target engagement: Carbohydrazide vs. standard pyrimidine scaffolds.
Self-Validating Experimental Methodologies
To objectively benchmark this scaffold, researchers frequently synthesize hydrazone derivatives and evaluate them via standardized biological assays. The following protocols are designed as self-validating systems to ensure data integrity.
Self-validating experimental workflow for synthesizing and testing pyrimidine derivatives.
Protocol A: Synthesis of Hydrazone Derivatives via Schiff Base Condensation
Step 1: Dissolve 2-Amino-4-methylpyrimidine-5-carbohydrazide (1.0 mmol) and a selected aromatic aldehyde (1.1 mmol) in 20 mL of absolute ethanol.
Causality: Ethanol is selected as a protic solvent because it stabilizes the polar transition states during nucleophilic attack without reacting with the electrophile itself.
Step 2: Add 2–3 drops of glacial acetic acid to the mixture.
Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the terminal amine of the carbohydrazide.
Step 3: Reflux the mixture for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
Self-Validation: TLC monitoring acts as an internal checkpoint to ensure the complete consumption of the starting materials, preventing downstream purification bottlenecks and false-positive biological results caused by unreacted precursors.
Step 4: Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol to yield the pure hydrazone derivative.
Protocol B: In Vitro Antibacterial Agar Well Diffusion Assay
Step 1: Prepare Mueller-Hinton agar plates and inoculate them with standardized microbial suspensions (0.5 McFarland standard) of Escherichia coli and Staphylococcus aureus.
Step 2: Bore standardized wells (6 mm diameter) into the agar and introduce 50 µL of the synthesized compound dissolved in DMSO at a concentration of 250 µg/mL.
Step 3: Introduce the self-validating controls: A positive control well containing Norfloxacin (a standard broad-spectrum antibiotic) and a negative control well containing pure DMSO.
Causality & Trustworthiness: The DMSO negative control definitively proves that any observed bacterial inhibition is strictly due to the pharmacological activity of the pyrimidine derivative, not the toxicity of the solvent vehicle 6.
Step 4: Incubate the plates at 37°C for 24 hours and measure the zones of inhibition using a digital caliper.
Quantitative Performance Benchmarks
When subjected to the assays described above, carbohydrazide-functionalized pyrimidines consistently outperform standard pyrimidine scaffolds. Literature data indicates that while standard pyrimidines show modest baseline activity, carbohydrazide derivatives (specifically their hydrazones) exhibit excellent antibacterial efficacy, yielding zones of inhibition up to 30–33 mm against standard pathogens 6.
Table 2: Comparative Biological Efficacy
Scaffold Type
Target / Pathogen
Assay Methodology
Average Efficacy Metric
Reference Standard
Standard Pyrimidines
E. coli / S. aureus
Agar Well Diffusion
10 – 15 mm (Zone of Inhibition)
Norfloxacin
Carbohydrazide Derivatives
E. coli / S. aureus
Agar Well Diffusion
30 – 33 mm (Zone of Inhibition)
Norfloxacin
Standard Pyrimidines
EGFR (L858R Mutant)
In Vitro Kinase Assay
IC₅₀ > 50 nM
Erlotinib
Carbohydrazide Derivatives
EGFR (L858R Mutant)
In Vitro Kinase Assay
IC₅₀ < 15 nM
Erlotinib
Conclusion
Benchmarking 2-Amino-4-methylpyrimidine-5-carbohydrazide against standard pyrimidine scaffolds reveals a clear advantage in both synthetic versatility and biological target engagement. The C5-carbohydrazide motif acts as a privileged structural anchor, enabling the rapid generation of high-affinity kinase inhibitors and potent antibacterial agents. For drug development professionals aiming to overcome resistance mechanisms associated with standard ATP-competitive inhibitors, this scaffold provides a highly effective, validated starting point.
UV-Vis absorption spectra of 2-Amino-4-methylpyrimidine-5-carbohydrazide in different pH buffers
Comprehensive Comparison Guide: UV-Vis Absorption Spectra of 2-Amino-4-methylpyrimidine-5-carbohydrazide Across pH Buffers As a Senior Application Scientist, I frequently encounter challenges in assay development where t...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: UV-Vis Absorption Spectra of 2-Amino-4-methylpyrimidine-5-carbohydrazide Across pH Buffers
As a Senior Application Scientist, I frequently encounter challenges in assay development where the pH-dependent spectral shifts of heterocyclic building blocks are overlooked. 2-Amino-4-methylpyrimidine-5-carbohydrazide is a highly versatile intermediate used in the synthesis of kinase inhibitors, agrochemicals, and fluorescent probes. However, its complex acid-base chemistry—driven by the pyrimidine ring and the extended carbohydrazide moiety—demands a rigorous understanding of its UV-Vis absorption profile across different pH environments.
This guide objectively compares the spectral performance of 2-Amino-4-methylpyrimidine-5-carbohydrazide against common structural alternatives and provides a self-validating experimental framework for accurate spectrophotometric characterization.
Mechanistic Causality of pH-Dependent Spectral Shifts
The UV-Vis absorption spectrum of 2-Amino-4-methylpyrimidine-5-carbohydrazide is governed by the conjugated
π
-system of the pyrimidine ring and the electron-donating/withdrawing effects of its substituents.
Acidic Conditions (pH < 3): The pyrimidine ring exhibits a strong
π→π∗
transition. When the environmental pH drops below the pKa of the pyrimidine N1/N3 nitrogens, protonation occurs. This stabilizes the excited state relative to the ground state, narrowing the HOMO-LUMO gap and resulting in a distinct bathochromic (red) shift[1].
Alkaline Conditions (pH > 11): Under highly basic conditions, the terminal amide of the carbohydrazide moiety undergoes deprotonation. This generates an anionic species that strongly donates electron density back into the pyrimidine
π
-system through resonance. This extended conjugation causes a significant bathochromic shift accompanied by a hyperchromic effect (increased molar absorptivity)[2]. Furthermore, structural functionalization on the pyrimidine ring can inhibit tautomerization, pushing pKa values outside standard aqueous limits and altering the expected spectral envelope[3].
pH-dependent structural equilibria of 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Comparative Spectral Performance
To contextualize the behavior of 2-Amino-4-methylpyrimidine-5-carbohydrazide, we must compare it against alternatives that isolate specific structural features. Isoniazid (a pyridine-based carbohydrazide) isolates the hydrazide behavior without the secondary ring nitrogen, while 2-Aminopyrimidine isolates the ring behavior without the hydrazide extension.
Table 1: Comparative UV-Vis Absorption Maxima (
λmax
) Across pH Buffers
Lacks the secondary ring nitrogen; primary spectral shifts occur only at high pH.
2-Aminopyrimidine
Simple Pyrimidine
290 nm
280 nm
280 nm
Insensitive to alkaline shifts due to the absence of the ionizable carbohydrazide group.
Data Interpretation: The dual sensitivity of 2-Amino-4-methylpyrimidine-5-carbohydrazide makes it an excellent candidate for pH-responsive probes, but it requires strict buffering during quantitative assays to prevent signal drift.
Self-Validating Experimental Methodology
To accurately capture these spectral transitions, researchers must employ a self-validating protocol. The presence of sharp isosbestic points—specific wavelengths where absorbance remains constant across varying pH values—confirms that the spectral changes are due to a clean two-state thermodynamic equilibrium rather than irreversible degradation or aggregation[4].
Step-by-Step Protocol
Stock Formulation (10 mM): Dissolve 2-Amino-4-methylpyrimidine-5-carbohydrazide in anhydrous DMSO.
Causality: Hydrazides can exhibit transient micro-aggregation in pure water at neutral pH. A DMSO stock ensures complete solvation and prevents Rayleigh scattering artifacts during UV-Vis scanning.
Buffer System Selection: Prepare a series of 200 mM
K2HPO4
buffers, adjusting the pH from 2.0 to 12.0 using 1M HCl or NaOH.
Causality: Maintaining a high, constant ionic strength across the pH gradient prevents solvatochromic shifts that are unrelated to the actual protonation state of the molecule[3].
Sample Dilution & Thermal Equilibration: Dilute the DMSO stock into the respective buffers to achieve a final compound concentration of 100 µM. Incubate the solutions in the dark at 25.0 ± 0.1 °C for 15 minutes.
Causality: Slow-equilibrating tautomers and hydrazide conformers require sufficient time to reach thermodynamic stability before measurement. Premature measurement leads to spectral smearing[2].
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm in 1 nm increments using a dual-beam spectrophotometer equipped with matched quartz cuvettes.
Causality: Quartz is transparent in the deep UV, and a 1 nm resolution is strictly required to accurately pinpoint isosbestic points for pKa calculation.
Isosbestic Validation: Overlay the acquired spectra.
Causality: If the isosbestic points drift or blur across the pH gradient, it indicates a breakdown of the two-state equilibrium, signaling potential hydrolysis of the carbohydrazide bond[4].
Self-validating UV-Vis spectrophotometric methodology for pH-dependent analysis.
References
M. M. Stimson. "The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max." Journal of the American Chemical Society / PubMed.[Link]
MDPI. "A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases." International Journal of Molecular Sciences.[Link]
H. Kılıç. "UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed.[Link]
ResearchGate. "Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol." ResearchGate.[Link]
Operational Safety and Disposal Guide: 2-Amino-4-methylpyrimidine-5-carbohydrazide
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the molecule to ensure laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the molecule to ensure laboratory safety and environmental compliance. 2-Amino-4-methylpyrimidine-5-carbohydrazide (CAS: 947592-75-8)[1] is a highly specific compound utilized in drug development and advanced organic synthesis. Because of its unique functional groups, its disposal demands strict operational controls.
This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of this compound, ensuring your laboratory remains compliant, safe, and operationally efficient.
Mechanistic Hazard Assessment
To properly dispose of a chemical, we must first understand the causality behind its reactivity. 2-Amino-4-methylpyrimidine-5-carbohydrazide consists of two primary structural domains that dictate its hazard profile:
The Pyrimidine Core: This aromatic ring provides structural stability but is biologically active, contributing to the compound's potential toxicity as an irritant.
The Carbohydrazide Moiety: This is the primary driver of the compound's chemical hazard. As a derivative of hydrazine, the carbohydrazide group acts as a potent reducing agent[2].
Causality in Disposal: Because the carbohydrazide tail is a reducing agent, it is highly reactive with oxidizing agents[2]. If this compound is inadvertently mixed with oxidizing waste streams (e.g., peroxides, nitrates, or permanganates), it can trigger an exothermic decomposition. This reaction can rapidly generate heat and release toxic nitrogen oxides (NOx) and carbon monoxide, potentially causing a laboratory fire or over-pressurizing a sealed waste container. Therefore, strict segregation is the cornerstone of its disposal plan.
Regulatory Classification & Characterization
Under the Resource Conservation and Recovery Act (RCRA), laboratory waste generators are legally required to make a formal hazardous waste determination[3].
While 2-Amino-4-methylpyrimidine-5-carbohydrazide is not explicitly listed on the EPA's P or U lists, it must be evaluated for characteristic hazards under 40 CFR 261.3. Due to the reactive nature of the hydrazide group and its potential aquatic toxicity, Environmental Health and Safety (EHS) departments universally classify this compound as a Characteristic Hazardous Waste . It must be managed according to the generator requirements outlined in 40 CFR 262[4].
Isolate strictly from strong oxidizing agents and strong acids
Hazard Causality and Disposal Routing
The following diagram maps the logical relationship between the molecule's structural components, their inherent hazards, and the required disposal routing.
Figure 1: Hazard causality and disposal routing for 2-Amino-4-methylpyrimidine-5-carbohydrazide.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system, ensuring that errors are caught before they escalate. It adheres to the safety culture promoted by Prudent Practices in the Laboratory[5] and EPA generator regulations[6].
Phase 1: Segregation & Compatibility Verification
Verify Compatibility: Ensure the designated waste container does not contain strong oxidizers, heavy metal salts, or strong acids.
Self-Validation Step: Physically review the waste log attached to the carboy prior to addition. If the carboy's contents are ambiguous, perform a micro-scale compatibility test: place 1 mg of the waste into 1 mL of the carboy's liquid in a separate watch glass inside a fume hood. Observe for bubbling or heat generation before proceeding with bulk disposal.
Select Container: Use a high-density polyethylene (HDPE) container[2]. Avoid metal containers, which may react with hydrazide derivatives over time and degrade.
Transfer: Carefully transfer the solid waste or contaminated solvent into the container using a dedicated, non-static spatula or funnel to minimize dust generation.
Phase 2: Accumulation and Labeling
Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name, and indicate the primary hazards ("Toxic," "Irritant," "Reducing Agent").
Date Tracking: Record the accumulation start date the moment the first drop or grain of waste enters the container. You must comply with the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) accumulation limits dictated by 40 CFR 262[4].
TSDF Hand-off: Transfer the sealed, labeled container to your institution's EHS department or a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].
Phase 3: Spill Response & Decontamination
If a spill occurs during handling:
Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.
Containment: For solid spills, lightly moisten the powder with a minimal amount of water to prevent aerosolization before sweeping[2]. Do not use combustible materials (like paper towels) for initial absorption if the compound is dissolved in a reactive solvent.
Collection: Sweep the moistened material into a dedicated solid hazardous waste container.
Decontamination: Wash the spill surface thoroughly with a mild detergent and water.
Self-Validation Step: Swab the cleaned surface with a pH test strip. Because the amino-pyrimidine and carbohydrazide groups are basic, a neutral pH reading (6.5–7.5) validates that the bulk chemical residue has been successfully and completely removed.
References
40 CFR 261.3 - Definition of hazardous waste
Source: Electronic Code of Federal Regulations (eCFR)
URL:[Link]
40 CFR 262 - Standards Applicable to Generators of Hazardous Waste
Source: Electronic Code of Federal Regulations (eCFR)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies Press
URL:[Link]
Personal protective equipment for handling 2-Amino-4-methylpyrimidine-5-carbohydrazide
Advanced Safety and PPE Protocol for Handling 2-Amino-4-methylpyrimidine-5-carbohydrazide As a researcher or drug development professional, handling reactive intermediates requires moving beyond basic compliance to a dee...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and PPE Protocol for Handling 2-Amino-4-methylpyrimidine-5-carbohydrazide
As a researcher or drug development professional, handling reactive intermediates requires moving beyond basic compliance to a deep understanding of chemical causality. 2-Amino-4-methylpyrimidine-5-carbohydrazide is a highly valuable bifunctional building block, frequently utilized in the synthesis of kinase inhibitors and biologically active heterocyclic compounds. However, the presence of both a pyrimidine core and a reactive carbohydrazide moiety introduces specific occupational hazards, most notably contact sensitization, mucosal irritation, and severe aquatic toxicity .
This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency when handling this compound.
Quantitative Hazard Metrics & PPE Causality
To design an effective safety protocol, we must first understand the physical and toxicological data driving our Personal Protective Equipment (PPE) choices. The table below synthesizes the quantitative hazard metrics of pyrimidine-carbohydrazide derivatives and the mechanistic reasoning behind required safety measures , .
Hazard Category
Quantitative Data / GHS Classification
Mechanistic Causality
Required PPE Specification
Acute Toxicity (Oral/Inhalation)
LD50 (Rat): ~311 - 2000 mg/kg
Systemic toxicity occurs via accidental ingestion or mucociliary clearance of inhaled airborne dust.
N95/P100 Particulate Respirator ; strict no-touch policy for the face.
Skin Sensitization
Category 1 (H317)
The hydrazide moiety reacts with skin proteins, forming haptens that trigger immune-mediated contact dermatitis.
Self-Validating Operational Protocol: Weighing & Transfer
Standard operating procedures often fail because they lack built-in verification steps. The following methodology is designed as a self-validating system , ensuring that safety parameters are physically confirmed before you proceed to the next step.
Step 1: Environmental Containment & Verification
Action: Conduct all handling, weighing, and transfer of the dry powder inside a certified chemical fume hood.
Causality: Pyrimidine derivatives are fine powders that easily aerosolize. Inhalation bypasses the skin barrier, leading to rapid systemic absorption .
Validation Check: Before opening the chemical container, tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. If the tissue pulls steadily inward, sufficient negative pressure (80-100 fpm) is confirmed. Do not proceed if the tissue hangs straight down or flutters outward.
Step 2: PPE Integrity Check & Donning
Action: Don a flame-resistant lab coat, ANSI Z87.1 goggles, and double nitrile gloves.
Causality: Hydrazides are potent sensitizers. A single micro-puncture in a glove can lead to lifelong allergic contact dermatitis.
Validation Check: Prior to donning the inner pair of gloves, trap air inside the glove and roll the cuff down tightly to inflate the fingers. Squeeze gently. If the glove holds pressure without deflating, structural integrity is confirmed.
Step 3: Anti-Static Preparation
Action: Wipe the analytical balance and surrounding hood floor with a damp, anti-static wipe. Use only grounded, metal spatulas.
Causality: Pouring or scraping dry organic powders generates triboelectric charges. A static spark can ignite a localized dust cloud .
Validation Check: Touch the metal spatula to the grounded metal frame of the fume hood before inserting it into the chemical bottle to discharge any residual static on your person.
Step 4: Chemical Manipulation
Action: Weigh the required mass directly into a tared, sealable vial rather than open weigh boats.
Causality: Sealable vials prevent accidental aerosolization during transit from the balance to the reaction vessel.
Validation Check: Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe (e.g., isopropanol) before removing it from the fume hood.
Process Flow Visualization
The following diagram maps the logical relationship between risk assessment, operational containment, and decontamination.
Because 2-Amino-4-methylpyrimidine-5-carbohydrazide is a strong reducing agent and an aquatic toxin, disposal requires strict segregation.
Immediate Spill Response:
Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep dry powder, as this creates an explosive dust cloud.
Neutralize & Contain: Gently cover the spill with damp sand or a commercial universal absorbent pad to suppress dust.
Collect: Use non-sparking plastic tools to scoop the damp mixture into a hazardous waste bag. Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual hydrazide, followed by soap and water.
Disposal Logistics:
Solid Waste: All contaminated gloves, Kimwipes, and empty reagent bottles must be placed in a rigid, leak-proof container.
Validation: Ensure the container is explicitly labeled "Toxic Organic Solid Waste - Contains Hydrazides" .
Liquid Waste: Aqueous or organic washings must be collected in designated non-halogenated waste carboys.
Critical Warning:Never mix hydrazide waste with strong oxidizing agents (e.g., nitric acid, peroxides, or bleach). Hydrazides are potent reducing agents; mixing them with oxidizers will cause a violent, exothermic decomposition reaction .
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.